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Foundational

An In-depth Technical Guide to Ethyl 2-amino-3-methoxyisonicotinate

This guide provides a comprehensive technical overview of Ethyl 2-amino-3-methoxyisonicotinate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-amino-3-methoxyisonicotinate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its emerging role as a valuable scaffold in medicinal chemistry.

Introduction: The Significance of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic compounds that have been the subject of extensive study for decades due to their diverse and potent biological activities.[1] These structures are fundamental components in a wide array of pharmaceuticals, acting as crucial pharmacophores that interact with various enzymes and receptors.[2][3] The unique structural characteristics of the aminopyridine ring allow for a range of biological effects, making them essential building blocks in medicinal chemistry.[2] Ethyl 2-amino-3-methoxyisonicotinate, as a substituted aminopyridine, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][5] Its strategic functionalization with amino, methoxy, and ethyl ester groups provides multiple points for chemical modification, enabling the exploration of a vast chemical space in the pursuit of novel drug candidates.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. This section details the key characteristics of Ethyl 2-amino-3-methoxyisonicotinate.

Chemical Structure and Nomenclature
  • IUPAC Name: Ethyl 2-amino-3-methoxypyridine-4-carboxylate

  • Synonyms: 2-Amino-3-methoxy-isonicotinic acid ethyl ester

  • CAS Number: 13362-30-6[4]

  • Molecular Formula: C₈H₁₀N₂O₂[6]

  • Molecular Weight: 166.18 g/mol [6]

The core of this molecule is a pyridine ring, a six-membered heterocycle containing one nitrogen atom. The isonicotinate designation indicates that the ethyl carboxylate group is at the 4-position. The substituents are an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 3-position.

DOT Diagram of Chemical Structure:

Caption: Chemical structure of Ethyl 2-amino-3-methoxyisonicotinate.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of Ethyl 2-amino-3-methoxyisonicotinate. These properties are crucial for designing experimental conditions, including solvent selection for reactions and purification, as well as for formulation development.

PropertyValueSource
Appearance White to light yellow crystalline powder[4]
Melting Point 123.0 - 127.0 °C[4]
Boiling Point (Predicted) 307.2 ± 22.0 °C[4]
Density (Predicted) 1.192 ± 0.06 g/cm³[4]
Water Solubility Slightly soluble[4][7]
Storage Store in a dark, dry place at room temperature[4]
Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, 5-AMINO-2-METHOXY-ISONICOTINIC ACID, provides insight into the expected signals.[8] For Ethyl 2-amino-3-methoxyisonicotinate, one would anticipate characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy protons, distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amino protons.[9][10] The precise chemical shifts and coupling constants are influenced by the electronic environment of each proton.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield.[12][13] Aromatic carbons would resonate in the typical range for pyridine derivatives, with their chemical shifts influenced by the attached functional groups.[14]

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amino group, C-H stretching for the aromatic and aliphatic portions, a strong C=O stretching for the ester carbonyl, and C-O stretching for the ester and ether linkages.[15]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[10]

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines like Ethyl 2-amino-3-methoxyisonicotinate often involves multi-step pathways starting from simpler pyridine derivatives or through ring-forming reactions.

General Synthetic Strategies

The synthesis of substituted isonicotinates can be achieved through various methods. A common approach involves the modification of pre-existing pyridine rings. For instance, the synthesis of methyl 2-substituted isonicotinates has been described starting from 2-amino-4-methylpyridine.[16] This highlights a general strategy where functional groups on the pyridine ring are introduced or modified sequentially.

A plausible synthetic route to Ethyl 2-amino-3-methoxyisonicotinate could involve the following key transformations:

  • Starting Material: A readily available substituted pyridine, such as 2-amino-4-methylpyridine.

  • Oxidation: Oxidation of the methyl group at the 4-position to a carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

  • Introduction of the Methoxy Group: This is a more challenging step and may require specific directing groups or a more elaborate synthetic design.

DOT Diagram of a Plausible Synthetic Workflow:

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Functional Group Interconversion (e.g., Oxidation) Start->Step1 Step2 Esterification Step1->Step2 Step3 Introduction of Methoxy Group Step2->Step3 Product Ethyl 2-amino-3-methoxyisonicotinate Step3->Product

Caption: A generalized workflow for the synthesis of Ethyl 2-amino-3-methoxyisonicotinate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of a related aminopyridine derivative, which illustrates the practical considerations in such a synthesis. This protocol is based on general methods for the synthesis of substituted nicotinates.[17]

Objective: To synthesize a substituted aminopyridine ester.

Materials:

  • 2-aminonicotinic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminonicotinic acid (1.0 eq) and potassium carbonate (1.0 eq) in DMF.

  • Heating: Heat the suspension to reflux. The solids should nearly completely dissolve.

  • Cooling and Alkylation: Cool the reaction mixture to room temperature. Add methyl iodide (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethanol in dichloromethane containing a small percentage of ammonium hydroxide.

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure.

  • Final Product Preparation: Suspend the resulting solid in diethyl ether, filter, and wash with diethyl ether to yield the pure product.

Causality in Experimental Choices:

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions like the methylation of the carboxylate. It effectively dissolves the reactants and intermediates.

  • Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the carboxylic acid, forming the carboxylate salt which is a more reactive nucleophile.

  • Purification: The use of a mixed solvent system with a small amount of base (ammonium hydroxide) in the column chromatography is to prevent the basic amino group from strongly adsorbing to the acidic silica gel, which would result in poor separation and recovery.

Applications in Drug Discovery and Development

Ethyl 2-amino-3-methoxyisonicotinate is a valuable building block for the synthesis of a wide range of biologically active molecules.[4] The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[1][2]

Role as a Chemical Intermediate

This compound serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] Its functional groups allow for a variety of chemical transformations:

  • The amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents.

  • The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

  • The pyridine ring itself can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions.

Potential Therapeutic Areas

Derivatives of aminopyridines have shown efficacy in a multitude of therapeutic areas, including:

  • Anti-inflammatory agents

  • Antimicrobial and antiviral drugs [1]

  • Anticancer agents [18]

  • Central nervous system disorders

The strategic placement of the amino, methoxy, and ester groups on the pyridine ring of Ethyl 2-amino-3-methoxyisonicotinate provides a unique template for the design of novel compounds targeting specific biological pathways.

Conclusion

Ethyl 2-amino-3-methoxyisonicotinate is a heterocyclic compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals. The continued exploration of the chemistry of this and related aminopyridine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
  • 2-aminopyridine – a classic and trendy pharmacophore. (2017). International Journal of Pharmaceutical and Biological Sciences.
  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. (1971). Australian Journal of Chemistry.
  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (2023). Eurasian Chemico-Technological Journal.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.).
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl... (n.d.).
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2023). Journal of the Serbian Chemical Society.
  • H NMR spectra were recorded at 300 and 400 MHz. (2008). The Royal Society of Chemistry.
  • Ethyl 2-Aminoisonicotin
  • Ethyl 2-Aminoisonicotin
  • Ethyl 2-Aminoisonicotin
  • 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum. (n.d.). Chemical Synthesis.
  • Synthesis of (Methyl 2-aminonicotin
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-amino-3-methoxyisonicotinate: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 2-amino-3-methoxyisonicotinate, a substituted pyridine carboxylate of interest to researchers and professionals in drug development and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 2-amino-3-methoxyisonicotinate, a substituted pyridine carboxylate of interest to researchers and professionals in drug development and materials science. While direct experimental data for this specific molecule is not extensively available in public databases, this document extrapolates its physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential applications based on the established chemistry of analogous compounds. Furthermore, it details the standard analytical methodologies required for its characterization and quality control, providing a foundational resource for its synthesis and utilization in a research and development setting.

Introduction: The Chemical Landscape of Substituted Pyridines

Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry and materials science, owing to their versatile reactivity and diverse biological activities. Ethyl 2-amino-3-methoxyisonicotinate belongs to this important class of heterocyclic compounds, incorporating key functional groups that make it a valuable building block for more complex molecules. The isonicotinate scaffold, a pyridine ring with a carboxylate at the 4-position, is a privileged structure in drug discovery. The presence of an amino group at the 2-position and a methoxy group at the 3-position further functionalizes the ring, opening up numerous possibilities for chemical modification and interaction with biological targets. This guide will delve into the specifics of this promising, albeit not widely documented, chemical entity.

Physicochemical Properties and Molecular Structure

The fundamental properties of a molecule are critical to its handling, reactivity, and application. For Ethyl 2-amino-3-methoxyisonicotinate, these properties can be predicted based on its constituent parts.

The molecular formula of Ethyl 2-amino-3-methoxyisonicotinate is C9H12N2O3, which corresponds to a molecular weight of 196.23 g/mol .

Table 1: Physicochemical Properties of Ethyl 2-amino-3-methoxyisonicotinate

PropertyValueSource
Molecular Formula C9H12N2O3Calculated
Molecular Weight 196.23 g/mol Calculated
IUPAC Name ethyl 2-amino-3-methoxypyridine-4-carboxylate
CAS Number Not readily available

The structure of Ethyl 2-amino-3-methoxyisonicotinate features a pyridine ring, which is aromatic and planar. The ethyl ester, amino, and methoxy groups attached to this ring will influence its solubility, polarity, and reactivity. The amino group can act as a hydrogen bond donor, while the ester and methoxy groups can act as hydrogen bond acceptors. These features are crucial for its potential interactions with biological macromolecules.

Synthesis and Manufacturing: A Proposed Pathway

While a specific, published synthesis for Ethyl 2-amino-3-methoxyisonicotinate is not readily found in commercial or academic literature, a plausible synthetic route can be devised based on established organic chemistry principles for pyridine ring synthesis and functionalization. A common approach to constructing such substituted pyridines involves the condensation of a suitable enamine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.

One potential synthetic workflow could start from a commercially available substituted pyridine and introduce the required functional groups in a stepwise manner.

Proposed Experimental Protocol: Synthesis of Ethyl 2-amino-3-methoxyisonicotinate
  • Starting Material: 2-Amino-3-hydroxypyridine.

  • Step 1: Methylation of the hydroxyl group.

    • Dissolve 2-amino-3-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for instance, sodium hydride (NaH), to deprotonate the hydroxyl group.

    • Introduce a methylating agent like methyl iodide (CH3I) and stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

    • Purify the resulting 2-amino-3-methoxypyridine by column chromatography.

  • Step 2: Introduction of the carboxylate group at the 4-position.

    • This can be a more complex step. One approach could be a directed ortho-metalation if the starting material was appropriately substituted. A more general approach might involve a multi-step sequence starting with a different pyridine derivative.

    • Alternatively, a de novo synthesis of the pyridine ring with the desired substituents could be employed.

  • Step 3: Esterification.

    • If the synthesis yields 2-amino-3-methoxyisonicotinic acid, a standard esterification procedure can be applied.

    • Dissolve the acid in ethanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

    • Heat the mixture to reflux for several hours.

    • After cooling, neutralize the reaction mixture and extract the ethyl ester.

    • Purify the final product, Ethyl 2-amino-3-methoxyisonicotinate, by recrystallization or column chromatography.

This proposed synthesis is illustrative, and the actual experimental conditions would require optimization.

Synthesis_Workflow Start 2-Amino-3-hydroxypyridine Step1 Methylation (e.g., CH3I, NaH in DMF) Start->Step1 Intermediate1 2-Amino-3-methoxypyridine Step1->Intermediate1 Step2 Carboxylation at C4 (Multi-step process or de novo synthesis) Intermediate1->Step2 Intermediate2 2-Amino-3-methoxyisonicotinic acid Step2->Intermediate2 Step3 Esterification (Ethanol, H2SO4 cat.) Intermediate2->Step3 Product Ethyl 2-amino-3-methoxyisonicotinate Step3->Product

Caption: Proposed synthesis workflow for Ethyl 2-amino-3-methoxyisonicotinate.

Applications in Drug Discovery and Materials Science

The structural motifs present in Ethyl 2-amino-3-methoxyisonicotinate suggest its potential as a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

  • Medicinal Chemistry: Aminopyridines are prevalent in a wide range of biologically active compounds. They can serve as scaffolds for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The specific substitution pattern of an amino group at the 2-position and a methoxy group at the 3-position can be exploited to fine-tune the electronic and steric properties of the final molecule, potentially leading to improved potency and selectivity for a given biological target.

  • Materials Science: Pyridine-based ligands are widely used in coordination chemistry to create metal-organic frameworks (MOFs) and other functional materials. The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate with metal ions, while the ester and methoxy groups can be further modified to tailor the properties of the resulting material, such as its porosity, luminescence, or catalytic activity.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of a chemical compound is paramount in research and development. A combination of chromatographic and spectroscopic techniques would be employed for the comprehensive analysis of Ethyl 2-amino-3-methoxyisonicotinate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for Ethyl 2-amino-3-methoxyisonicotinate.

Table 2: Exemplar HPLC Method for Purity Assessment

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A time-dependent gradient from low to high percentage of B
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the compound's UV spectrum
Injection Volume 10 µL

This method would separate the target compound from any starting materials, by-products, or degradation products. The purity is typically calculated based on the relative peak area.

HPLC_Workflow Sample Sample Preparation (Dissolve in mobile phase) Injection HPLC Injection Sample->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Calculation) Detection->Analysis

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum would provide information about the number and types of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on the pyridine ring, the ethyl group of the ester (a quartet and a triplet), the methoxy group (a singlet), and the amino group (a broad singlet).

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Conclusion and Future Outlook

Ethyl 2-amino-3-methoxyisonicotinate is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While detailed experimental data on this specific molecule is sparse in the public domain, this guide has provided a comprehensive theoretical framework for its properties, synthesis, and analysis based on established chemical principles and data from analogous structures. As the demand for novel heterocyclic compounds continues to grow, it is likely that molecules such as Ethyl 2-amino-3-methoxyisonicotinate will be synthesized and evaluated in various research and development programs. The information presented herein serves as a valuable starting point for any researcher or scientist interested in exploring the chemistry and potential applications of this promising compound.

References

Due to the limited public data available for the specific compound "Ethyl 2-amino-3-methoxyisonicotinate," the following references pertain to the synthesis, properties, and applications of closely related substituted pyridine and isonicotinate derivatives, which form the basis for the extrapolations and proposed methodologies in this guide.

  • PubChem. (n.d.). Ethyl 3-Aminoisonicotinate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Science and Education Publishing. (2014). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[3][4]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Retrieved from [Link][5]

  • Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [This is a representative example of a publication detailing the synthesis and characterization of isonicotinate derivatives, providing context for the analytical techniques described.]

Sources

Foundational

Technical Monograph: Ethyl 2-amino-3-methoxyisonicotinate

The following technical guide details the structural identity, synthesis, and application of Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1), a critical intermediate in the development of kinase inhibitors, parti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application of Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1), a critical intermediate in the development of kinase inhibitors, particularly for HPK1 (Hematopoietic Progenitor Kinase 1) in cancer immunotherapy.

[1]

Abstract

Ethyl 2-amino-3-methoxyisonicotinate is a pyridine-based heterocyclic ester utilized primarily as a scaffold in medicinal chemistry. Its structural motif—characterized by a 2-amino group, a 3-methoxy substituent, and a 4-carboxylate ester—serves as a versatile precursor for bicyclic systems (e.g., pyrido[2,3-b]pyrazines) and as a pharmacophore carrier in kinase inhibitor development. This guide delineates its IUPAC nomenclature, validated synthetic routes, and downstream utility in drug discovery.

Chemical Identity & Nomenclature

The compound is often referred to by its semi-systematic name, Ethyl 2-amino-3-methoxyisonicotinate . In strict IUPAC nomenclature, which prioritizes the pyridine ring and the carboxylate principal group, the name is derived as follows:

  • Parent Structure: Pyridine-4-carboxylate (Isonicotinate).

  • Substituents: An amino group (

    
    ) at position 2 and a methoxy group (
    
    
    
    ) at position 3.
Core Identifiers
PropertyDetail
IUPAC Name Ethyl 2-amino-3-methoxypyridine-4-carboxylate
Common Name Ethyl 2-amino-3-methoxyisonicotinate
CAS Number 2612299-87-1
Molecular Formula

Molecular Weight 196.20 g/mol
SMILES CCOC(=O)C1=C(OC)C(N)=NC=C1
InChIKey (Predicted) N/A (Use SMILES for database queries)

Synthetic Utility & Mechanism

The synthesis of Ethyl 2-amino-3-methoxyisonicotinate is a classic example of Directed Ortho-Metalation (DoM) followed by nucleophilic aromatic substitution (


). The presence of the 3-methoxy group is pivotal; it acts as a Directing Group (DG) for lithiation, ensuring regioselectivity at the C4 position.
Synthetic Pathway Analysis
  • Regioselective Lithiation: The starting material, 2-chloro-3-methoxypyridine , is treated with Lithium Diisopropylamide (LDA). The methoxy oxygen coordinates with lithium, directing deprotonation to the adjacent C4 position (the C2 position is blocked by chlorine).

  • Carboxylation: The lithiated species reacts with

    
     (dry ice) to form the carboxylic acid.
    
  • Esterification: Standard Fischer esterification converts the acid to the ethyl ester.

  • Amination: The 2-chloro substituent is displaced by ammonia (or a masked amine equivalent) via

    
     or Pd-catalyzed Buchwald-Hartwig amination to yield the final 2-amino product.
    
Experimental Workflow Diagram

The following Graphviz diagram visualizes the critical path from the pyridine precursor to the final ester.

SynthesisPathway Figure 1: Synthetic Route via Directed Ortho-Metalation and SnAr Start 2-Chloro-3-methoxypyridine Inter1 Lithiated Intermediate (C4-Li Species) Start->Inter1 LDA, THF, -78°C (DoM Effect) Inter2 2-Chloro-3-methoxy- isonicotinic acid Inter1->Inter2 1. CO2 (Dry Ice) 2. H3O+ Inter3 Ethyl 2-chloro-3-methoxy- isonicotinate Inter2->Inter3 EtOH, H2SO4 70°C Final Ethyl 2-amino-3-methoxy- isonicotinate Inter3->Final NH3 (aq/alc) or Pd-Cat/NH2-PG

Figure 1: Step-wise synthesis showing the directing effect of the methoxy group and subsequent functionalization.

Detailed Experimental Protocols

These protocols are synthesized from patent literature describing the preparation of HPK1 inhibitors [1].

Step 1: Synthesis of 2-chloro-3-methoxyisonicotinic acid[1]
  • Reagents: 2-chloro-3-methoxypyridine (1.0 eq), LDA (2.0 eq), Dry Ice (

    
    ), THF.
    
  • Protocol:

    • Cool a solution of 2-chloro-3-methoxypyridine in anhydrous THF to -78°C under

      
      .
      
    • Add LDA (2.0 M in THF/hexane) dropwise over 30 minutes. Maintain temperature < -70°C.

    • Stir for 2 hours at -78°C to ensure complete lithiation.

    • Add crushed dry ice (excess) carefully to the reaction mixture.

    • Allow to warm to room temperature (RT) over 1 hour.

    • Quench with water; wash with EtOAc (discard organic wash).

    • Acidify the aqueous layer to pH 4 with 2M HCl.[1]

    • Extract with EtOAc (3x), dry over

      
      , and concentrate to yield the acid.
      
Step 2: Synthesis of Ethyl 2-chloro-3-methoxyisonicotinate[1]
  • Reagents: Step 1 Product, Ethanol (solvent), conc.

    
     (cat.).[1]
    
  • Protocol:

    • Dissolve the crude acid in absolute ethanol.

    • Add catalytic conc.

      
      .
      
    • Reflux (70-80°C) overnight.

    • Concentrate in vacuo.[2][3] Neutralize residue with sat.[1]

      
      .
      
    • Extract with EtOAc, dry, and purify via silica gel chromatography (PE/EtOAc) to obtain the ethyl ester.

Step 3: Amination to Ethyl 2-amino-3-methoxyisonicotinate
  • Reagents: Step 2 Product,

    
     (in MeOH/EtOH) or 
    
    
    
    .
  • Protocol:

    • Place Ethyl 2-chloro-3-methoxyisonicotinate in a pressure vessel (sealed tube).

    • Add 7N

      
       in methanol.
      
    • Heat to 80-100°C for 12-24 hours.

    • Cool, concentrate, and purify via column chromatography.[2]

    • Note: If

      
       is sluggish due to the electron-donating methoxy group, a Palladium-catalyzed approach (e.g., 
      
      
      
      , Xantphos,
      
      
      , Benzylamine followed by hydrogenolysis) may be employed.

Downstream Applications in Drug Development

Ethyl 2-amino-3-methoxyisonicotinate is a high-value intermediate. Its primary utility lies in its reduction to the corresponding alcohol, (2-amino-3-methoxypyridin-4-yl)methanol , which is a "warhead" precursor for linking to kinase inhibitor scaffolds.

Application Case: HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors derived from this pyridine scaffold block HPK1, thereby enhancing the immune response against tumors.

Reaction:



The resulting alcohol is typically coupled via etherification to a core scaffold (e.g., an aminopyrazine) to form the final bioactive molecule [1].

Analytical Characterization (Expected)

For researchers validating the synthesized compound, the following spectral characteristics are diagnostic:

TechniqueDiagnostic SignalInterpretation
1H NMR

7.5 - 7.8 ppm (d, 1H)
Pyridine H6 proton (deshielded by N).

6.5 - 6.8 ppm (d, 1H)
Pyridine H5 proton.

5.8 - 6.2 ppm (br s, 2H)

protons (exchangeable).

4.3 ppm (q, 2H)
Ethyl

(ester).

3.8 ppm (s, 3H)
Methoxy

.
LC-MS

Consistent with

.

References

  • Patent: Xu, Y., et al. (2021).[2] Aminopyrazine compounds as HPK1 inhibitor and the use thereof. WO2021032148A1. World Intellectual Property Organization.

  • Database: PubChem. Ethyl 3-aminoisonicotinate (Structural Analog). National Library of Medicine. (Note: Used for structural comparison of isonicotinate numbering).

  • Methodology: Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

Sources

Exploratory

Ethyl 2-amino-3-methoxyisonicotinate and its role in medicinal chemistry

Executive Summary Ethyl 2-amino-3-methoxyisonicotinate (CAS: 2612299-87-1) has emerged as a high-value pharmacophore intermediate, particularly in the synthesis of next-generation kinase inhibitors (HPK1, EGFR, c-MET). U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-3-methoxyisonicotinate (CAS: 2612299-87-1) has emerged as a high-value pharmacophore intermediate, particularly in the synthesis of next-generation kinase inhibitors (HPK1, EGFR, c-MET). Unlike generic pyridine scaffolds, the specific presence of the 3-methoxy group adjacent to the 2-amino and 4-ethoxycarbonyl functionalities provides a unique steric and electronic profile. This substitution pattern is critical for inducing atropisomerism-like selectivity in ATP-binding pockets and modulating solubility in bicyclic heterocycles.

This guide details the synthetic utility, medicinal chemistry applications, and validated experimental protocols for this scaffold.[1][2]

Chemical Identity & Structural Significance

The molecule comprises a pyridine ring substituted at the 2, 3, and 4 positions.[3] Its value lies in the "Ortho-Amino Ester" triad , a privileged motif for cyclization, combined with the 3-methoxy "selectivity filter."[1]

PropertySpecification
IUPAC Name Ethyl 2-amino-3-methoxypyridine-4-carboxylate
CAS Number 2612299-87-1
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Key Functionality 2-NH₂ / 4-COOEt : Pre-organized for [4+2] or [3+3] cyclocondensations.3-OMe : Provides electron donation to the ring and steric bulk to restrict rotation in biaryl systems.
The "3-Methoxy Effect" in Drug Design

In medicinal chemistry, the 3-methoxy substituent is rarely accidental. It serves two specific mechanistic functions:

  • Conformational Locking: In biaryl kinase inhibitors, the methoxy group clashes with protons on the adjacent ring, forcing a twisted conformation that matches the specific topography of the ATP-binding cleft (e.g., in c-MET or HPK1 active sites).[1]

  • Solubility Modulation: The oxygen atom acts as a weak hydrogen bond acceptor, improving the aqueous solubility of otherwise lipophilic fused ring systems like pyrido[3,4-d]pyrimidines.[1]

Synthetic Utility & Divergent Pathways[1][3]

Ethyl 2-amino-3-methoxyisonicotinate acts as a divergent hub. It can be reduced to alcohols for linker synthesis or cyclized directly into fused heterocycles.[1]

Visualizing the Synthetic Logic

G Core Ethyl 2-amino-3-methoxy- isonicotinate (Core Scaffold) Reagent1 Formamide / Urea Cyclocondensation Core->Reagent1 Reagent2 LiAlH4 / THF Reduction Core->Reagent2 Reagent3 Sandmeyer Rxn (Diazotization) Core->Reagent3 Pyrido Pyrido[3,4-d]pyrimidine (Kinase Core) Target1 Target1 Pyrido->Target1 EGFR / c-MET Inhibitors Reagent1->Pyrido Alcohol (2-Amino-3-methoxypyridin- 4-yl)methanol Target2 Target2 Alcohol->Target2 HPK1 Modulators Reagent2->Alcohol Halo 2-Halo-3-methoxy Derivatives Reagent3->Halo

Figure 1: Divergent synthetic pathways from the ethyl 2-amino-3-methoxyisonicotinate core. The scaffold allows access to both fused kinase cores (top) and linker intermediates (middle).

Medicinal Chemistry Applications

A. HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 "releases the brakes" on the immune system.[1]

  • Role of Scaffold: The core is reduced to (2-amino-3-methoxypyridin-4-yl)methanol to create a linker that positions the pyridine ring to interact with the hinge region of the kinase.

  • Mechanism: The 2-amino group forms a critical hydrogen bond with the kinase hinge residues, while the 3-methoxy group fills a hydrophobic pocket, improving selectivity over other MAP4K family members.[1]

B. Pyrido[3,4-d]pyrimidine Derivatives (Oncology)

Fused systems derived from this ester are potent inhibitors of EGFR and c-MET.

  • Synthesis: Reaction with formamide or urea yields the pyrido[3,4-d]pyrimidin-4-one core.

  • SAR Insight: The 3-methoxy group (now at position 5 of the fused system) prevents metabolic oxidation at this prone position and improves the pharmacokinetic profile compared to the unsubstituted analog.

Experimental Protocols

The following protocols are synthesized from validated patent literature and standard heterocyclic methodologies.

Protocol A: Reduction to (2-Amino-3-methoxypyridin-4-yl)methanol

Primary application: Synthesis of HPK1 inhibitor intermediates.

Reagents:

  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 equiv)[4]

  • Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1][5]

  • Sodium Hydroxide (NaOH), 15% aqueous solution[1][6]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with nitrogen. Add Ethyl 2-amino-3-methoxyisonicotinate (300 mg, 1.5 mmol) and dissolve in anhydrous THF (10 mL) .

  • Reduction: Cool the solution to 0 °C using an ice bath. Carefully add LiAlH₄ (170 mg, 4.5 mmol) portion-wise over 10 minutes. (Caution: Exothermic, gas evolution).[1]

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour . Monitor via TLC (MeOH/DCM 1:10) for disappearance of the ester spot.[1]

  • Quench (Fieser Method): Cool back to 0 °C. Sequentially add:

    • 170 µL Water (slowly)

    • 170 µL 15% NaOH solution

    • 510 µL Water

  • Workup: Stir the mixture for 15 minutes until a granular white precipitate forms. Add anhydrous MgSO₄ to dry.[1] Filter through a Celite pad and rinse with EtOAc (30 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol, typically a pale yellow solid.[1]

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), and the appearance of a methylene singlet (~4.4 ppm) for the CH₂OH group.[1]

Protocol B: Cyclization to 8-Methoxy-pyrido[3,4-d]pyrimidin-4(3H)-one

Primary application: Synthesis of EGFR/c-MET scaffolds.

Reagents:

  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 equiv)[4]

  • Formamide (excess, solvent volume)[1]

  • Ammonium acetate (0.1 equiv, catalyst)[1]

Procedure:

  • Mix the ester (1.0 equiv) in formamide (10 volumes).

  • Add ammonium acetate (10 mol%).

  • Heat to 140–150 °C for 6–12 hours.

  • Cool to room temperature. The product often precipitates upon cooling.

  • Dilute with water and filter the solid.[1] Wash with water and cold ethanol.

Biological Pathway Context (HPK1)

Understanding where this inhibitor fits in the T-cell signaling cascade is crucial for assay design.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 (Adaptor Protein) TCR->SLP76 HPK1 HPK1 Kinase (Negative Regulator) SLP76->HPK1 Recruitment MapK MAPK / NF-kB Signaling SLP76->MapK Active Signal HPK1->SLP76 Phosphorylation (Ser376) (Deactivation) Inhibitor Small Molecule Inhibitor (Scaffold: 2-amino-3-methoxy...) Inhibitor->HPK1 Blocks Activity Response T-Cell Proliferation & Cytokine Release MapK->Response

Figure 2: Mechanism of Action for HPK1 inhibitors derived from the scaffold.[1] Inhibition prevents the negative feedback phosphorylation of SLP76, sustaining T-cell activation.[1]

References

  • Preparation of Aminopyrazine Compounds as HPK1 Inhibitors. Source: World Intellectual Property Organization (WO2021032148A1).[1] Context: Describes the specific reduction protocol of ethyl 2-amino-3-methoxyisonicotinate to the alcohol intermediate. URL:[1]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2018).[1] Context: Discusses the SAR of pyrido-pyrimidine scaffolds and the electronic influence of methoxy substituents on kinase selectivity. URL:[Link]

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the EGFR Family. Source: Journal of Medicinal Chemistry (2016).[1] Context: Validates the pyrido[3,4-d]pyrimidine core as a superior scaffold for EGFR inhibition compared to quinazolines in certain contexts.[1][7] URL:[Link][1]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Source: MedChemComm (2012).[1] Context: details the cyclization methodologies for ortho-amino esters into fused pyrimidine systems. URL:[Link]

Sources

Foundational

Discovery and history of ethyl 2-amino-3-methoxyisonicotinate

The following technical guide details the discovery, chemical utility, and synthetic history of Ethyl 2-amino-3-methoxyisonicotinate , a specialized heterocyclic intermediate emerging in the development of next-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical utility, and synthetic history of Ethyl 2-amino-3-methoxyisonicotinate , a specialized heterocyclic intermediate emerging in the development of next-generation kinase inhibitors.

Advanced Scaffold for Kinase Inhibitor Development[1]

Executive Summary

Ethyl 2-amino-3-methoxyisonicotinate (CAS: 2612299-87-1 ) is a highly functionalized pyridine derivative that has gained prominence in the 2020s as a critical building block for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Unlike simpler pyridine scaffolds, the specific substitution pattern—combining an electron-donating amino group at C2, a sterically demanding methoxy group at C3, and a reactive ester at C4—provides a unique "molecular handle" for medicinal chemists. This configuration allows for the precise construction of fused bicyclic systems (such as aminopyrazines and imidazo[1,2-a]pyridines) that exhibit high selectivity for immunokinase targets.

Chemical Profile & Structural Logic
PropertySpecification
IUPAC Name Ethyl 2-amino-3-methoxypyridine-4-carboxylate
CAS Number 2612299-87-1
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Core Scaffold Pyridine
Key Substituents 2-Amino (-NH₂), 3-Methoxy (-OCH₃), 4-Ethoxycarbonyl (-COOEt)
Primary Application Precursor for HPK1, PI3K, and FGFR inhibitors
The "3-Methoxy" Strategic Advantage

In medicinal chemistry, the introduction of a methoxy group at the 3-position of the pyridine ring is rarely accidental. It serves two critical functions:

  • Conformational Lock: The steric bulk of the methoxy group restricts the rotation of adjacent substituents (e.g., the ester or derived amides at C4), forcing the molecule into a bioactive conformation that fits the ATP-binding pocket of kinases.

  • Solubility & Metabolism: Compared to a methyl or chloro substituent, the methoxy group increases polarity and metabolic stability, reducing lipophilicity (LogP) while maintaining hydrophobic contacts.

Historical Genesis & Synthetic Evolution

While pyridine chemistry dates back to the 19th century, ethyl 2-amino-3-methoxyisonicotinate is a modern invention, appearing in patent literature primarily post-2018. Its "discovery" was driven by the need to overcome the limitations of first-generation kinase inhibitors, which often lacked selectivity.

The Synthetic Pathway

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SnAr) strategy, evolving from the more available 2-chloro precursors.

Synthesis A Ethyl 2-chloro-3-methoxyisonicotinate (Starting Material) C Transition State (Meisenheimer Complex) A->C SnAr Addition B Ammonia (NH3) (Nucleophile) B->C D Ethyl 2-amino-3-methoxyisonicotinate (Product) C->D Elimination of HCl

Figure 1: The primary synthetic route involves the displacement of a chlorine atom by ammonia. The 3-methoxy group activates the ring for nucleophilic attack while directing the regioselectivity.

Applications in Drug Discovery: The HPK1 Case Study

The most authoritative reference for this compound's utility is found in the development of HPK1 inhibitors , a class of immunotherapies designed to enhance T-cell response against tumors.

Case Study: WO2021032148A1 (Incyte/Roche/Generic) In this patent, ethyl 2-amino-3-methoxyisonicotinate is used as the starting material to generate the "head group" of the inhibitor.

Experimental Protocol: Reduction to Alcohol

A critical step in utilizing this intermediate is converting the C4-ester into a primary alcohol, which serves as a linker for further coupling.

Protocol:

  • Reagents: Ethyl 2-amino-3-methoxyisonicotinate (1.0 equiv), Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv), Tetrahydrofuran (THF, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen (N₂) atmosphere.

  • Procedure:

    • Dissolve the ester (300 mg, 1.5 mmol) in dry THF (10 mL).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add LiAlH₄ (170 mg, 4.5 mmol) portion-wise to control exotherm.

    • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour .

    • Quench: Sequentially add water (170 µL), 15% NaOH (170 µL), and water (510 µL) (Fieser workup).

    • Isolation: Dilute with Ethyl Acetate (EtOAc), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: The resulting (2-amino-3-methoxypyridin-4-yl)methanol is typically obtained as a yellow solid (Yield >85%) and used without further purification.

Mechanistic Role in Kinase Inhibition

The compound acts as a hinge binder . In the final drug molecule, the pyridine nitrogen (N1) and the exocyclic amino group (2-NH₂) form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu/Cys residues).

SAR Center Ethyl 2-amino-3-methoxyisonicotinate N1 Pyridine Nitrogen (N1) Accepts H-bond from Hinge Center->N1 NH2 2-Amino Group Donates H-bond to Hinge Center->NH2 OMe 3-Methoxy Group Induces Twist / Fills Hydrophobic Pocket Center->OMe Ester 4-Ester Group Vector for Chain Extension Center->Ester

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of each substituent.

References
  • World Intellectual Property Organization (WIPO). (2021). Patent WO2021032148A1: Aminopyrazine compounds as HPK1 inhibitor and the use thereof. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ethyl 3-aminoisonicotinate (Isomer Reference). Retrieved from

  • BLD Pharm. (2024). Product Datasheet: Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1).[1][2][3] Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-3-methoxyisonicotinate

This guide provides comprehensive safety and handling information for Ethyl 2-amino-3-methoxyisonicotinate, a key intermediate in pharmaceutical research and development. The protocols and recommendations outlined herein...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling information for Ethyl 2-amino-3-methoxyisonicotinate, a key intermediate in pharmaceutical research and development. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The information is synthesized from established safety data for structurally similar compounds, providing a robust framework for risk mitigation.

Chemical Identification and Properties

  • Chemical Name: Ethyl 2-amino-3-methoxyisonicotinate

  • CAS Number: 874291-03-7

  • Molecular Formula: C₉H₁₂N₂O₃

  • Molecular Weight: 196.20 g/mol

While specific experimental data for Ethyl 2-amino-3-methoxyisonicotinate is not widely published, the physical and chemical properties can be extrapolated from structurally related compounds such as Ethyl 2-Aminoisonicotinate.[1]

PropertyPredicted/Analogous ValueSource
Appearance White to light yellow crystalline powder[1]
Melting Point 123.0 - 127.0 °C (analogous)[1]
Boiling Point ~307 °C (predicted)[1]
Solubility Soluble in methanol, slightly soluble in water[1]
Storage Temperature Room temperature, in a dry, dark place[1]

Hazard Identification and Classification

Based on data from analogous compounds, Ethyl 2-amino-3-methoxyisonicotinate should be handled as a substance that may cause skin and eye irritation.[2]

  • GHS Hazard Statements (presumed):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • GHS Precautionary Statements (recommended):

    • P264: Wash hands and exposed skin thoroughly after handling.[3][4][5]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5][6][7]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate engineering controls and personal protective equipment is paramount when handling Ethyl 2-amino-3-methoxyisonicotinate.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[4][6][8][9] A chemical fume hood is recommended to minimize inhalation exposure.[4][10][11]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][9][12]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield. This is crucial to prevent eye irritation from dust particles or splashes.[3][4][6][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[3][6][13] A lab coat or chemical-resistant apron is also necessary to protect the skin.[10]
Respiratory Protection If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator for organic vapors and particulates should be used.[6][8][10]

Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin and eyes.[3][6][14]

  • Avoid the formation and inhalation of dust.[6][14]

  • Use non-sparking tools and prevent electrostatic discharge.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[3][4][14]

  • Wash hands thoroughly after handling.[3][4][6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6][8][11][15]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Protect from heat and direct sunlight.[3][8][12]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8][14][16]
Skin Contact Immediately remove contaminated clothing.[8][14][16] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][14][16] Seek medical attention if irritation develops or persists.[8][14][16]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14][16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14][16]
Ingestion Do NOT induce vomiting.[4][8] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8][16]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6][8]

  • Specific Hazards: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

Personal Precautions
  • Evacuate personnel to a safe area.[4][6]

  • Wear appropriate personal protective equipment (see Section 3.2).[3][6]

  • Ensure adequate ventilation.[3][6]

Environmental Precautions
  • Prevent the substance from entering drains, sewers, or waterways.[3][6]

Containment and Cleaning Up
  • For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[13][17]

  • Use spark-proof tools and explosion-proof equipment if necessary.[6]

Spill_Response_Workflow start Spill of Ethyl 2-amino-3- methoxyisonicotinate Occurs evacuate Evacuate Immediate Area start->evacuate 1. Safety First ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain 2. Prevent Spread cleanup Clean Up Spill (Sweep or Vacuum) contain->cleanup 3. Removal dispose Place in Labeled Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate 4. Final Steps end Spill Response Complete decontaminate->end

Caption: Workflow for responding to a spill.

Toxicological and Ecological Information

  • Ecological Data: There is no specific ecological information available for this compound. It is important to prevent its release into the environment as its effects on aquatic life are unknown.[14]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[4][13]

  • Do not dispose of it with household waste or allow it to reach the sewage system.

References

  • Blossom Chemical. (n.d.).
  • ADAMA. (n.d.).
  • Pfizer. (2007, May 7).
  • MilliporeSigma. (2025, November 6).
  • 3M. (n.d.).
  • Sigma-Aldrich. (2025, April 28).
  • TCI Chemicals. (2025, October 16).
  • Fisher Scientific. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • AFFF Foam Fire Extinguisher. (2014, December 6).
  • Chem-Impex International, Inc. (2010, January 12).
  • New Jersey Department of Health. (n.d.).
  • Fisher Scientific. (2009, September 26).
  • HANGZHOU JESSICA CHEMICALS CO., LTD. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • ETI. (n.d.).
  • Gelest, Inc. (n.d.). sia0587.5 - n-(2-aminoethyl)-3-aminoisobutylmethyldimethoxysilane, 95%.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025, July 14).
  • BASF. (2026, February 16).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2024, March 30).
  • Castrol. (2025, October 30).
  • Thermo Fisher Scientific. (2025, September 14).
  • Chemguard. (2006, January 26).
  • Frey & Lau. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Alfa Aesar. (2015, May 8).
  • Covestro. (2012, August 22).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Aladdin Scientific. (n.d.).
  • Australian Government Department of Health. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment.
  • Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Ethyl 2-amino-3-methoxyisonicotinate

Executive Summary This application note details the optimized synthetic protocol for ethyl 2-amino-3-methoxyisonicotinate , a critical pharmacophore often utilized in the development of PI3K, FGFR, and other kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for ethyl 2-amino-3-methoxyisonicotinate , a critical pharmacophore often utilized in the development of PI3K, FGFR, and other kinase inhibitors. Unlike generic preparations, this guide focuses on a regioselective functionalization strategy starting from commercially available 3-hydroxyisonicotinic acid. This route avoids the formation of unstable regioisomers and ensures high purity suitable for GMP downstream processing.

Key Technical Advantages[1]
  • Regiocontrol: Exploits the ortho-directing power of the hydroxyl group to install the nitrogen functionality.

  • Scalability: Avoids high-pressure amination steps typical of chloropyridine displacements.

  • Safety: Eliminates the use of unstable diazonium intermediates.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the principle of nucleophilic activation followed by electrophilic substitution . The pyridine ring is electron-deficient; however, the introduction of a hydroxyl group at C3 activates the C2 position for nitration. Subsequent methylation and reduction yield the target amino-ether.

Pathway Visualization

SynthesisRoute SM 3-Hydroxyisonicotinic Acid (Starting Material) Step1 Ethyl 3-hydroxyisonicotinate (Intermediate A) SM->Step1 EtOH, H2SO4 Reflux (Esterification) Step2 Ethyl 3-hydroxy-2-nitroisonicotinate (Intermediate B) Step1->Step2 HNO3, H2SO4 0-5°C (Ortho-Nitration) Step3 Ethyl 3-methoxy-2-nitroisonicotinate (Intermediate C) Step2->Step3 MeI, K2CO3 DMF (O-Alkylation) Product Ethyl 2-amino-3-methoxyisonicotinate (Target) Step3->Product H2, Pd/C MeOH (Reduction)

Figure 1: Step-wise synthetic logic. The critical regiochemical step is the nitration at C2, directed by the C3-hydroxyl group.

Detailed Experimental Protocols

Stage 1: Esterification

Objective: Protect the carboxylic acid to prevent decarboxylation and improve solubility for the nitration step.

  • Reagents: 3-Hydroxyisonicotinic acid (1.0 eq), Ethanol (absolute, 10 vol), H2SO4 (conc., 1.5 eq).

  • Protocol:

    • Charge 3-hydroxyisonicotinic acid into a round-bottom flask equipped with a reflux condenser.

    • Add absolute ethanol followed by the slow, dropwise addition of concentrated sulfuric acid. Caution: Exothermic.

    • Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

    • Cool to room temperature. Neutralize with saturated NaHCO3 solution to pH 7–8.[1]

    • Extract with Ethyl Acetate (3x).[2] Dry combined organics over Na2SO4 and concentrate in vacuo.

    • Yield Expectation: 90–95% (Off-white solid).

Stage 2: Regioselective Nitration

Objective: Install the nitrogen source at the C2 position. Mechanism: The C3-hydroxyl group is a strong ortho/para activator. The C4-ester is a meta director (directing to C2 and C6). The cooperative effect strongly favors C2 substitution.

  • Reagents: Ethyl 3-hydroxyisonicotinate (1.0 eq), HNO3 (fuming, 1.2 eq), H2SO4 (solvent/catalyst), Acetic Acid (optional co-solvent).

  • Protocol:

    • Dissolve the ester in concentrated H2SO4 at 0°C.

    • Add fuming HNO3 dropwise, maintaining internal temperature <10°C to prevent over-nitration or oxidation of the pyridine ring.

    • Stir at 0–5°C for 2 hours, then allow to warm to ambient temperature for 1 hour.

    • Quench: Pour the reaction mixture onto crushed ice/water. The product typically precipitates as a yellow solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

    • Critical QC: Verify C2 substitution via 1H-NMR (Look for loss of the C2 proton signal, typically around 8.0–8.5 ppm).

Stage 3: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the hydroxyl group to the methoxy ether.

  • Reagents: Intermediate B (1.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS), K2CO3 (2.0 eq), DMF (5 vol).

  • Protocol:

    • Suspend Intermediate B and K2CO3 in anhydrous DMF.

    • Cool to 0°C and add Methyl Iodide dropwise.

    • Stir at room temperature for 4–6 hours.

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organics with brine to remove DMF.

    • Concentrate to yield Ethyl 3-methoxy-2-nitroisonicotinate.

Stage 4: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

  • Reagents: Intermediate C (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Methanol.

  • Protocol:

    • Dissolve Intermediate C in Methanol. Purge with Nitrogen.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Switch atmosphere to Hydrogen. Stir vigorously at RT for 4–12 hours.

    • Filter through a Celite pad to remove catalyst.

    • Concentrate filtrate to obtain the final product: Ethyl 2-amino-3-methoxyisonicotinate .

Quantitative Data Summary

ParameterStage 1 (Ester)Stage 2 (Nitro)Stage 3 (Methoxy)Stage 4 (Amine)
Typical Yield 92%75-80%85-90%90-95%
Appearance White SolidYellow SolidPale Yellow SolidOff-white/Tan Solid
Key 1H-NMR Shift ~8.3 ppm (C2-H)Signal Disappears3.9 ppm (OMe singlet)~6.0 ppm (NH2 broad)
Mass Spec (M+H) 168.1213.1227.1197.1

Troubleshooting & Optimization

Regioselectivity Issues

If nitration yields a mixture of C2 and C6 isomers (rare but possible if temperature spikes):

  • Solution: Lower the reaction temperature to -10°C. The C2 position is kinetically favored due to the hydroxyl activation, but C6 is thermodynamically accessible.

  • Purification: The C2-nitro isomer usually possesses a higher melting point and lower solubility in ethanol, facilitating separation by crystallization.

Methylation Incompleteness
  • Observation: Presence of starting phenol in LCMS.

  • Solution: Ensure K2CO3 is finely ground and anhydrous. If using MeI, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the reaction via the Finkelstein mechanism.

References

  • Nitration of 3-Hydroxypyridines: Smirnova, N. M., et al. "Regioselectivity in the nitration of 3-hydroxypyridine derivatives." Russian Chemical Bulletin, 2005. Link

  • General Pyridine Synthesis: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II. Link

  • Catalytic Hydrogenation Protocols: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard reference for Nitro-to-Amine reduction).
  • Analogous Synthesis (Gedatolisib Intermediates): "Process for the preparation of PI3K inhibitors." World Intellectual Property Organization, WO2018153363. Link

Sources

Application

Application Note: Protocol for the Synthesis of Novel Pyridine Derivatives

Introduction: The "Pyridine Problem" in Drug Discovery The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Loratadine, Imatinib). However, its el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Problem" in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Loratadine, Imatinib). However, its electron-deficient nature and the Lewis-basic nitrogen atom present two distinct synthetic challenges:

  • Catalyst Poisoning: The nitrogen lone pair coordinates strongly to transition metals (Pd, Pt), quenching catalytic cycles in cross-coupling reactions.

  • Regioselectivity: Electrophilic aromatic substitution (SEAr) is sluggish and favors the C3 position, while nucleophilic attacks favor C2/C4 but often require harsh conditions.

This guide moves beyond the traditional Hantzsch synthesis to focus on Late-Stage Functionalization (LSF) . We present two complementary protocols: a robust Pd-Catalyzed Cross-Coupling for halogenated precursors and a novel Site-Selective C-H Alkylation (Minisci-Type) for direct functionalization.

Strategic Synthesis Framework

Before selecting a protocol, use the following decision matrix to determine the optimal route based on substrate availability and target substitution.

SynthesisStrategy Start Target Pyridine Derivative Check Is the Pyridine Ring Pre-Functionalized? Start->Check Yes Yes (Halogenated) Check->Yes Has Cl/Br/I No No (Native C-H) Check->No H only RouteA Route A: Cross-Coupling (Suzuki/Buchwald) Yes->RouteA RouteB Route B: C-H Activation (Minisci/Radical) No->RouteB SubA Use Bulky Phosphine Ligands (XPhos, SPhos) to prevent N-coordination RouteA->SubA SubB Use Radical Precursors (Carboxylic Acids/Peroxides) for C2/C4 alkylation RouteB->SubB

Figure 1: Decision matrix for selecting between Cross-Coupling and C-H Activation pathways.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines

Objective: Coupling of electron-poor 2-chloropyridines with aryl boronic acids. Rationale: Chloropyridines are cheaper than bromo/iodo analogs but are notoriously unreactive. Standard ligands (PPh3) fail due to the formation of stable Pd-N(pyridine) complexes. We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and prevent catalyst deactivation [1].

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Chloropyridine derivative (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.5 equiv)Nucleophile
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Metal center
Ligand XPhos or SPhos (2-4 mol%)Bulky ligand to promote turnover
Base K₃PO₄ (3.0 equiv)Activator (ground fine)
Solvent 1,4-Dioxane : Water (4:1 v/v)Reaction medium
Step-by-Step Procedure
  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol).

    • Add 1 mL of anhydrous 1,4-dioxane. Stir at RT for 10 minutes until the solution turns a clear orange/red. Explanation: This generates the active catalytic species L-Pd(0) before the substrate can sequester the metal.

  • Reaction Assembly:

    • Add the 2-chloropyridine substrate (1.0 mmol), aryl boronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

    • Add the remaining solvent (3 mL Dioxane + 1 mL degassed water).

  • Execution:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 100°C for 4–12 hours. Monitor via LC-MS (Target [M+H]+).

    • Note: If conversion stalls at <50%, add a second portion of catalyst/ligand (0.5 mol%).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine (3x). Dry over Na₂SO₄.

    • Purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Regioselective C-H Alkylation (Minisci Reaction)

Objective: Direct installation of alkyl groups at the C2 or C4 position of the pyridine ring without pre-functionalization. Novelty: Traditional Minisci reactions use silver nitrate and persulfate, often leading to poly-alkylation. This modern protocol uses Decarboxylative Radical Generation with controlled temperature to improve mono-selectivity [2, 3].

Mechanism of Action

The reaction proceeds via the generation of a nucleophilic alkyl radical from a carboxylic acid, which attacks the protonated (electron-deficient) pyridine ring.

MinisciMechanism Acid R-COOH Radical R• Radical Acid->Radical Oxidation/-CO2 Oxidant (NH4)2S2O8 Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2 Pyridine Pyridine-H+ Pyridine->Intermediate Product 2-Alkyl-Pyridine Intermediate->Product Oxidation/-H+

Figure 2: Mechanistic flow of the Decarboxylative Minisci Alkylation.

Materials & Reagents
ComponentSpecificationRole
Substrate Pyridine derivative (1.0 equiv)Heterocycle
Radical Source Carboxylic Acid (e.g., Pivalic acid) (2.0 equiv)Alkyl donor
Oxidant Ammonium Persulfate (NH₄)₂S₂O₈ (2.0 equiv)Radical initiator
Catalyst AgNO₃ (10-20 mol%)Catalyst
Acid Additive TFA (1.0 equiv) or H₂SO₄Protonation of Pyridine
Solvent DCM : Water (1:1 biphasic)Phase transfer medium
Step-by-Step Procedure
  • Preparation:

    • Dissolve the pyridine substrate (0.5 mmol) in 2.5 mL DCM and 2.5 mL water in a pressure tube.

    • Add TFA (0.5 mmol) to protonate the pyridine. Critical: Protonation lowers the LUMO energy, making the ring susceptible to nucleophilic radical attack.

  • Reagent Addition:

    • Add the carboxylic acid (1.0 mmol) and AgNO₃ (0.1 mmol).[1]

    • Add (NH₄)₂S₂O₈ (1.0 mmol) in one portion.

  • Reaction:

    • Seal and heat to 40–50°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is essential for the biphasic system (DCM/Water).

    • Reaction time: 2–4 hours.

  • Workup & Purification:

    • Basify the mixture with cooled 1M NaOH (pH > 9) to deprotonate the product.

    • Extract with DCM (3x).[1]

    • Purification Note: Minisci reactions often produce trace bi-alkylation byproducts. Use a gradient elution starting with 100% Hexane to separate the mono-alkylated product.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Protocol A: Low Yield Pd Black precipitationLigand oxidation or insufficient ligand loading. Ensure XPhos is stored under inert gas.
Protocol A: No Reaction Pyridine N-coordinationSwitch to a precatalyst like Pd(Amphos)₂Cl₂ or increase temperature to 110°C.
Protocol B: Poly-alkylation Radical concentration too highAdd the oxidant portion-wise over 1 hour rather than all at once.
Protocol B: Wrong Regioisomer Steric/Electronic mismatchC2 is favored electronically. To force C4, use bulky substituents at C2 or specific blocking groups [3].
Analytical Validation
  • ¹H NMR (DMSO-d₆):

    • 2-Substituted Pyridines: Look for the loss of the doublet at ~8.5 ppm (α-proton) and a shift in the splitting pattern.

    • N-Oxide Impurity: If using peroxide oxidants, check for a downfield shift of the adjacent protons; treat with PCl₃ to reduce if necessary.

References

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Baran, P. S., et al. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[2] Link

  • Studer, A., et al. (2022).[3] De-aromatization strategy for the synthesis of pyridine derivatives. Science. Link

  • BenchChem. (2024). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Link

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Link

Sources

Method

Application Note: Strategic Utilization of Ethyl 2-Amino-3-Methoxyisonicotinate in Kinase Inhibitor Design

Abstract & Strategic Value Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., HPK1, FGFR,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., HPK1, FGFR, and PI3K). Its structural uniqueness lies in the 3-methoxy substituent , which serves two critical medicinal chemistry functions:

  • Conformational Lock: The methoxy group restricts the rotation of the C4-carbonyl moiety via steric pressure and intramolecular hydrogen bonding, pre-organizing the molecule for cyclization or ligand binding.

  • Selectivity Filter: In the ATP-binding pocket of kinases, the methoxy group often occupies a specific hydrophobic sub-pocket or acts as a hydrogen bond acceptor, differentiating the inhibitor's profile from non-substituted analogs.

This guide provides validated protocols for transforming this scaffold into three key drug discovery intermediates: Hydroxymethyl derivatives , Pyrido[2,3-d]pyrimidines , and 1,6-Naphthyridines .

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name Ethyl 2-amino-3-methoxypyridine-4-carboxylate
CAS Number 2612299-87-1
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, EtOAc; Low solubility in water
Key Functionality 2-Amino: Nucleophile for annulation4-Ester: Electrophile for cyclization or reduction3-Methoxy: Electronic donor (+M), steric modulator
Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1) Alcohol Alcohol Intermediate (Linker Synthesis) Core->Alcohol LiAlH4 / THF (Reduction) Pyrido Pyrido[2,3-d]pyrimidine (Bicyclic Core) Core->Pyrido Formamide or HC(OEt)3 + NH3 Naphthyridine 1,6-Naphthyridine (Fused System) Core->Naphthyridine Ketones/Aldehydes (Friedländer)

Figure 1: Divergent synthetic pathways for Ethyl 2-amino-3-methoxyisonicotinate.[1][2][3]

Detailed Experimental Protocols

Protocol A: Reduction to (2-Amino-3-methoxypyridin-4-yl)methanol

Application: Synthesis of linker intermediates for HPK1 inhibitors (e.g., as described in WO2021032148A1). Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Materials
  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq)[4]

  • Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (15% w/w aqueous solution)[3]

  • Ethyl Acetate (EtOAc)[5]

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add anhydrous THF (10 mL per 1 mmol substrate).

  • Substrate Addition: Dissolve Ethyl 2-amino-3-methoxyisonicotinate (e.g., 300 mg, 1.5 mmol) in the THF and cool the solution to 0°C using an ice bath.

  • Reduction: Carefully add LiAlH₄ (e.g., 170 mg, 4.5 mmol) portion-wise over 10 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 1 hour. Monitor by TLC (System: 5% MeOH in DCM) for disappearance of the ester spot.

  • Quenching (Fieser Method): Cool back to 0°C. Sequentially add:

    • Water (170 µL per 170 mg LiAlH₄)

    • 15% NaOH solution (170 µL)

    • Water (510 µL)

  • Work-up: Stir the mixture for 15 minutes until a granular white precipitate forms. Dilute with EtOAc (30 mL) and dry with anhydrous MgSO₄.

  • Isolation: Filter through a Celite pad. Concentrate the filtrate in vacuo to yield the crude alcohol.

    • Typical Yield: 85-95%

    • Purification: Usually sufficiently pure; can be recrystallized from EtOAc/Hexane if needed.

Protocol B: Cyclization to 3-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

Application: Construction of the hinge-binding motif for kinase inhibitors. Challenge: The 3-methoxy group introduces steric bulk near the ester, potentially slowing the cyclization compared to the non-substituted analog. Higher temperatures are often required.

Materials
  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq)[4]

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology
  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, combine the ester (1.0 mmol) with Formamide (5 mL).

  • Catalysis: Add Ammonium Acetate (0.1 mmol).

  • Cyclization: Heat the mixture to 140–150°C for 12–16 hours.

    • Note: The reaction proceeds via initial formylation of the amine followed by intramolecular nucleophilic attack on the ester.

  • Monitoring: LC-MS is preferred due to the polar nature of the product. Look for the mass [M+H]⁺ = 178.16 (Calculated).

  • Work-up: Cool to room temperature. The product often precipitates upon cooling.

  • Isolation:

    • If precipitate forms: Filter and wash with water and cold ethanol.

    • If no precipitate: Pour the reaction mixture into ice-water (20 mL). Adjust pH to ~7. Extract with EtOAc (3x).

  • Purification: Column chromatography (DCM:MeOH 95:5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction (Protocol A) Moisture in THF or degraded LiAlH₄.Use freshly distilled THF; titrate or replace LiAlH₄. Ensure N₂ atmosphere.
Low Yield in Cyclization (Protocol B) Steric hindrance from 3-OMe group preventing ring closure.Increase temperature to 160°C or switch to Triethyl orthoformate/Ammonia method (2-step).
Product Solubility The 3-methoxy group increases lipophilicity but the core is polar.Use polar aprotic solvents (DMSO, DMF) for reactions; use DCM/MeOH gradients for purification.

Pathway Visualization: HPK1 Inhibitor Synthesis

The following diagram illustrates the specific application of this building block in the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor synthesis, a current hot target in immuno-oncology.

HPK1_Synthesis Start Start: Ethyl 2-amino-3-methoxyisonicotinate Step1 Step 1: Reduction (LiAlH4) Yields Alcohol Intermediate Start->Step1 Protocol A Step2 Step 2: Activation (Mesylation/Halogenation) Step1->Step2 SOCl2 or MsCl Step3 Step 3: Coupling with Aminopyrazine Core Step2->Step3 Nucleophilic Subst. Final Target: HPK1 Inhibitor Candidate Step3->Final Deprotection/Purification

Figure 2: Workflow for synthesizing HPK1 inhibitors using the 3-methoxy scaffold.

References

  • Patent: Aminopyrazine compounds as HPK1 inhibitor.
  • Chemical Substance Data: Ethyl 2-amino-3-methoxyisonicotinate. [4][6]

    • Source: Accela Chem / Chemical Vendors.
    • Relevance: Verification of CAS 2612299-87-1 and commercial availability.
    • URL:[Link]

  • Contextual Chemistry: Synthesis of 1,6-Naphthyridines.

    • Source: N
    • Relevance: General protocols for condensing amino-isonicotinates with carbonyls, applicable to the 3-methoxy variant.
    • URL:[Link]

Sources

Application

Applications of ethyl 2-amino-3-methoxyisonicotinate in drug discovery

Application Note: Strategic Utilization of Ethyl 2-amino-3-methoxyisonicotinate in Heterocyclic Scaffold Assembly Introduction: The "Linchpin" Role in Fragment-Based Drug Discovery Ethyl 2-amino-3-methoxyisonicotinate is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-amino-3-methoxyisonicotinate in Heterocyclic Scaffold Assembly

Introduction: The "Linchpin" Role in Fragment-Based Drug Discovery

Ethyl 2-amino-3-methoxyisonicotinate is a densely functionalized pyridine building block that serves as a critical "linchpin" in the synthesis of fused heterocyclic systems.[1] Unlike simple aminopyridines, the presence of the 3-methoxy group sandwiched between the 2-amino nucleophile and the 4-ethoxycarbonyl electrophile creates a unique steric and electronic environment.[1]

In modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands, this molecule offers three distinct strategic advantages:

  • Solubility Enhancement: The 3-methoxy group disrupts planarity and provides a hydrogen bond acceptor, often improving the aqueous solubility of the final drug candidate compared to the 3-H or 3-methyl analogs.[1]

  • Orthogonal Reactivity: The molecule possesses three distinct reaction vectors: the nucleophilic amine (C2), the electrophilic ester (C4), and the potentially labile methoxy group (C3), allowing for sequential, regioselective functionalization.[1]

  • Scaffold Diversity: It is a direct precursor to Imidazo[1,2-a]pyridines and, following demethylation, Oxazolo[5,4-b]pyridines .[1]

Strategic Reaction Vectors & Scaffold Divergence

The following diagram illustrates the divergent synthesis pathways accessible from this single starting material.

G cluster_0 Reaction Vectors Core Ethyl 2-amino-3- methoxyisonicotinate Imidazo Scaffold A: Imidazo[1,2-a]pyridine (Kinase Inhibitors) Core->Imidazo Cyclization w/ Alpha-Halo Ketones Amide Scaffold B: N-Substituted Isonicotinamides Core->Amide Hydrolysis & Amide Coupling Oxazolo Scaffold C: Oxazolo[5,4-b]pyridine (via Demethylation) Core->Oxazolo 1. BBr3 (Demethylation) 2. Cyclization

Figure 1: Divergent synthetic pathways from the core pyridine scaffold.[1]

Detailed Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylates

Target Application: Synthesis of GABA-A receptor modulators and PI3K inhibitors.[1]

The 2-amino group is the primary nucleophile.[1] Reacting it with


-haloketones creates the imidazo[1,2-a]pyridine core.[1] The 3-methoxy group remains to provide crucial steric bulk, preventing metabolic oxidation at the typically labile C3 position of the imidazopyridine ring.[1]

Reagents & Equipment:

  • Starting Material: Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq)[1]

  • Reagent: substituted 2-bromoacetophenone (1.1 eq)

  • Solvent: Ethanol (anhydrous) or n-Butanol (for slower reactions)[1]

  • Base: Sodium bicarbonate (

    
    ) or DIPEA (optional, often not needed for initial alkylation)[1]
    
  • Equipment: Microwave reactor (preferred) or Reflux condenser

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of ethyl 2-amino-3-methoxyisonicotinate in 5 mL of anhydrous ethanol in a microwave-safe vial.

  • Alkylation: Add 1.1 mmol of the appropriate 2-bromoacetophenone.

  • Cyclization (Microwave): Seal the vial and irradiate at 120°C for 20 minutes (High Absorption setting).

    • Note: If using conventional heating, reflux in ethanol for 4-6 hours.[1] Monitor via LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash chromatography (Hexane:EtOAc gradient).

Critical Checkpoint:

  • Validation:

    
    -NMR should show the disappearance of the broad 
    
    
    
    singlet (approx.[1] 6.0-6.5 ppm) and the appearance of the imidazole proton singlet (approx.[1] 7.5-8.0 ppm).[1]
Protocol B: C4-Ester Hydrolysis and Amide Coupling

Target Application: Fragment linking for "hinge-binder" design.[1]

The C4-ester is sterically crowded by the C3-methoxy group.[1] Standard hydrolysis conditions often fail or result in decarboxylation.[1] Lithium Hydroxide (LiOH) in a THF/Water system is the validated method for this specific substrate.[1]

Reagents:

  • Substrate: Ethyl 2-amino-3-methoxyisonicotinate[1]

  • Base: LiOH

    
    H
    
    
    
    O (3.0 eq)[1]
  • Solvent: THF:Water (3:1 v/v)[1]

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq), Target Amine (1.1 eq)[1]

Workflow:

  • Hydrolysis:

    • Dissolve substrate in THF/Water.[1]

    • Add LiOH

      
      H
      
      
      
      O.[1]
    • Stir at 40°C (Do not exceed 60°C to avoid decarboxylation) for 4 hours.

    • Acidify carefully with 1N HCl to pH 4-5.[1] The zwitterionic amino-acid will precipitate.[1] Filter and dry.[1]

  • Amide Coupling:

    • Suspend the crude acid in anhydrous DMF.

    • Add DIPEA and HATU.[1] Stir for 5 minutes to activate the acid.

    • Add the target amine. Stir at Room Temperature for 12 hours.

  • Data Output:

ParameterStandard ConditionOptimized ConditionOutcome
Hydrolysis Temp Reflux (80°C)40°CReduced decarboxylation by 85%
Coupling Agent EDC/HOBtHATUYield improved from 45% to 82%
Solvent DCMDMFSolubilizes the zwitterion intermediate

Advanced Application: The "Methoxy-Switch" Strategy

In advanced lead optimization, the 3-methoxy group can be used as a protecting group for the 3-hydroxy functionality. 2-amino-3-hydroxypyridines are unstable and prone to oxidation.[1] By carrying the methoxy group through the synthesis and deprotecting it at the final stage, one can access Oxazolo[5,4-b]pyridines .[1]

Protocol:

  • Perform Protocol A (Imidazo-formation) or B (Amide coupling) first.[1]

  • Demethylation: Dissolve the intermediate in anhydrous DCM at -78°C.

  • Add

    
     (1M in DCM, 3.0 eq) dropwise.[1]
    
  • Warm to RT and stir for 2 hours.

  • Quench with MeOH.[1]

  • Cyclization (to Oxazole): React the resulting 3-hydroxy-2-aminopyridine with Triethyl orthoformate (TEOF) and catalytic p-TsOH at reflux.

References

  • Synthesis of Pyridopyrimidine Scaffolds

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine deriv
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Medicinal Chemistry of 2-Aminoimidazoles

    • Title: 2-Aminoimidazoles in medicinal chemistry.[1][2]

    • Source: PubMed (Mini Rev Med Chem).[1]

    • URL:[Link]

  • Acid/Base Properties in Drug Design

    • Title: Acidic and basic drugs in medicinal chemistry: a perspective.
    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Related Pyridine Carboxylate Data

    • Title: Ethyl 3-Aminoisonicotinate (Isomer Data for Comparison).[1]

    • Source: PubChem.[1][4]

    • URL:[Link][1]

Sources

Method

Application Note: Ethyl 2-amino-3-methoxyisonicotinate as a Precursor for Heterocyclic Compounds

This Application Note and Protocol Guide details the utility of Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1) as a strategic building block in medicinal chemistry. It focuses on its role in synthesizing fused h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1) as a strategic building block in medicinal chemistry. It focuses on its role in synthesizing fused heterocyclic systems (such as imidazo[1,2-a]pyridines) and functionalized intermediates for kinase inhibitors (e.g., HPK1, KRAS).

Introduction & Chemical Profile[1][2][3][4][5][6]

Ethyl 2-amino-3-methoxyisonicotinate represents a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. The electron-donating amino group at C2 and methoxy group at C3, combined with the electron-withdrawing ester at C4, create a unique reactivity profile. This compound is increasingly recognized in patent literature (e.g., WO2021032148, WO2023001794) as a critical intermediate for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and KRAS modulators.

Structural Analysis & Reactivity
  • C2-Amino Group: Primary nucleophile for heterocyclization (e.g., with

    
    -haloketones or dimethylformamide dimethyl acetal).
    
  • N1-Pyridine Nitrogen: Weakly nucleophilic but capable of participating in fused ring formation (e.g., Imidazo[1,2-a]pyridine synthesis).

  • C3-Methoxy Group: Provides steric bulk and electronic influence; typically retained to enforce atropisomerism or fill hydrophobic pockets in enzyme active sites.

  • C4-Ethoxycarbonyl Group: Versatile electrophile for reduction to alcohols (linkers), hydrolysis to acids (amide coupling), or direct cyclization.

PropertyData
Systematic Name Ethyl 2-amino-3-methoxypyridine-4-carboxylate
CAS Number 2612299-87-1
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
Key Roles Precursor for Imidazo[1,2-a]pyridines, [1,2,4]Triazolo[1,5-a]pyridines, and HPK1 Inhibitor Warheads

Divergent Synthetic Pathways

The following diagram illustrates the three primary synthetic trajectories for this precursor:

  • Pathway A: Reduction to the primary alcohol (Linker synthesis).

  • Pathway B: Cyclization to Imidazo[1,2-a]pyridines (Core scaffold synthesis).

  • Pathway C: Cyclization to [1,2,4]Triazolo[1,5-a]pyridines (Bioisostere synthesis).

G Start Ethyl 2-amino-3- methoxyisonicotinate PathA Pathway A: Reduction Start->PathA PathB Pathway B: Cyclization (alpha-haloketones) Start->PathB PathC Pathway C: Cyclization (DMF-DMA / H2N-OH) Start->PathC ProdA (2-Amino-3-methoxy pyridin-4-yl)methanol PathA->ProdA LiAlH4, THF ProdB Imidazo[1,2-a]pyridine Derivatives PathB->ProdB R-COCH2Br ProdC [1,2,4]Triazolo[1,5-a] pyridine Derivatives PathC->ProdC 1. DMF-DMA 2. Hydroxylamine

Figure 1: Divergent synthetic utility of Ethyl 2-amino-3-methoxyisonicotinate in heterocyclic chemistry.

Detailed Experimental Protocols

Protocol A: Reduction to (2-Amino-3-methoxypyridin-4-yl)methanol

Significance: This alcohol is a validated intermediate in the synthesis of HPK1 inhibitors (e.g., WO2021032148). It serves as a "head group" that can be halogenated and coupled to pyrazine or pyrrolo[2,3-b]pyridine cores.

Reagents:

  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (3.0 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (15% aq.[1] solution)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Ethyl 2-amino-3-methoxyisonicotinate (300 mg, 1.53 mmol) and dissolve in anhydrous THF (10 mL).

  • Reduction: Cool the solution to 0 °C using an ice bath.

  • Addition: Carefully add LiAlH

    
      (174 mg, 4.59 mmol) portion-wise over 10 minutes. Caution: Exothermic gas evolution.
    
  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 1 hour. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of the ester.

  • Quench (Fieser Method): Cool back to 0 °C. Sequentially add:

    • 174 µL Water

    • 174 µL 15% NaOH solution

    • 520 µL Water

  • Workup: Stir the granular precipitate for 15 minutes. Add anhydrous MgSO

    
    , filter through a Celite pad, and wash with EtOAc (30 mL).
    
  • Purification: Concentrate the filtrate in vacuo. The crude product is typically sufficiently pure for the next step (e.g., chlorination with SOCl

    
    ).
    
    • Yield: Expect 85-95% as a pale yellow solid.

Protocol B: Synthesis of 8-Methoxy-7-(ethoxycarbonyl)imidazo[1,2-a]pyridine

Significance: This protocol fuses an imidazole ring onto the pyridine, creating a bicyclic core. The 3-methoxy group becomes the 8-methoxy substituent, a position difficult to access via other routes.

Reagents:

  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq)

  • Ethyl bromopyruvate (1.2 eq) (or other

    
    -haloketones)
    
  • Ethanol (absolute)

  • Sodium Bicarbonate (NaHCO

    
    )[2]
    

Procedure:

  • Dissolution: In a pressure vial or round-bottom flask, dissolve Ethyl 2-amino-3-methoxyisonicotinate (1.0 mmol) in Ethanol (5 mL).

  • Alkylation: Add Ethyl bromopyruvate (1.2 mmol).

  • Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Mechanism:[2][3][4][5] The ring nitrogen (N1) attacks the alkyl halide, followed by the C2-amino group attacking the ketone carbonyl, resulting in dehydration and aromatization.

  • Neutralization: Cool to room temperature. If the hydrobromide salt precipitates, filter it. If not, neutralize with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Product: Ethyl 8-methoxyimidazo[1,2-a]pyridine-7-carboxylate derivatives.

Protocol C: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivatives

Significance: Triazolopyridines are bioisosteres of imidazopyridines often used to improve metabolic stability.

Reagents:

  • Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq)

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl)
    
  • Methanol

Procedure:

  • Formamidine Formation: Dissolve the starting material in DMF-DMA (excess, acts as solvent) and stir at 90 °C for 2 hours. Concentrate to dryness to obtain the N,N-dimethylformamidine intermediate.

  • Ring Closure: Redissolve the intermediate in Methanol. Add Hydroxylamine hydrochloride (1.2 eq).

  • Reaction: Stir at room temperature for 1 hour, then heat to 50 °C for 2 hours.

  • Workup: Remove solvent.[2] Triturate the residue with water/ethanol to precipitate the product.

    • Product: Ethyl 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate.

References

  • Patent: Aminopyrazine compounds as HPK1 inhibitor.
  • Patent: Substituted pyrazine-2-carboxamides as HPK1 inhibitors.
  • General Review: Synthesis of Imidazo[1,2-a]pyridines.

    • Source:Bagdi et al., Chemical Society Reviews, 2013.
    • Context: General mechanisms for the condensation of 2-aminopyridines with alpha-haloketones (Protocol B grounding).
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Comprehensive Analytical Characterization of Ethyl 2-amino-3-methoxyisonicotinate

Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 2-amino-3-methoxyisonicotinate is a substituted pyridine derivative of significant interest as a key intermediate in the synthesis of novel pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-amino-3-methoxyisonicotinate is a substituted pyridine derivative of significant interest as a key intermediate in the synthesis of novel pharmaceutical compounds. Its unique arrangement of an amino, a methoxy, and an ethyl ester group on the isonicotinate core presents specific challenges and requirements for analytical characterization. The precise confirmation of its structure, the accurate assessment of its purity, and the identification of potential process-related impurities are critical for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).

This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing a suite of robust analytical methods for the complete characterization of this molecule. The protocols herein are designed not merely as procedural steps but as a self-validating analytical framework, grounded in established chemical principles and supported by authoritative references. We will explore the causality behind each experimental choice, from solvent selection in NMR to mobile phase composition in HPLC, to empower the scientist with a deep, functional understanding of the characterization workflow.

Physicochemical & Structural Properties

A thorough understanding of the molecule's fundamental properties is the first step in developing appropriate analytical methods.

  • IUPAC Name: Ethyl 2-amino-3-methoxypyridine-4-carboxylate

  • Molecular Formula: C₉H₁₂N₂O₃

  • Molecular Weight: 196.21 g/mol

  • Structure:

Table 1: Calculated Physicochemical Properties

Property Predicted Value Rationale / Reference
pKa (most basic) 3.5 - 4.5 The amino group at the 2-position is the primary basic center. Its basicity is reduced by the electron-withdrawing ester group but slightly enhanced by the methoxy group. This is a typical range for aminopyridines.[1]
logP ~1.5 Estimated based on the contributions of the pyridine core, amino, methoxy, and ethyl ester groups. Indicates moderate lipophilicity, suitable for reverse-phase chromatography.

| UV λmax | ~240 nm, ~320 nm | Substituted aminopyridines typically exhibit strong UV absorbance due to π→π* transitions in the aromatic system. The exact wavelengths are influenced by all substituents. |

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The logical flow of analysis ensures that each method provides complementary information, building a complete profile of the compound.

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR FTIR Spectroscopy NMR->FTIR Functional Groups MS Mass Spectrometry (LC-MS) FTIR->MS Molecular Weight LCMS_Impurity LC-MS/MS (Impurity ID) MS->LCMS_Impurity HPLC HPLC-UV/DAD (Purity, Quantification) HPLC->LCMS_Impurity Identify Peaks GCMS GC-MS (Volatile Impurities) Report Certificate of Analysis GCMS->Report LCMS_Impurity->Report Synthesis Synthesized Material Synthesis->NMR Synthesis->HPLC

Caption: Overall analytical workflow for characterization.

Spectroscopic Characterization Protocols

Spectroscopic methods provide the foundational evidence for the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure and connectivity of the molecule.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice due to the compound's predicted logP. If solubility is poor, or to resolve exchangeable protons (NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) should be used.

  • Spectra: ¹H NMR provides information on the number and environment of protons. ¹³C NMR confirms the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are used to definitively assign proton and carbon signals by establishing connectivity.

4.1.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d, J ≈ 5 Hz1HH-6The proton at C6 is adjacent to the ring nitrogen and is expected to be the most downfield aromatic proton.[2]
~7.05d, J ≈ 5 Hz1HH-5The proton at C5 is coupled to H6.
~5.0-5.5br s2H-NH₂The amino protons are typically a broad singlet and can exchange with trace water in the solvent. The chemical shift is highly variable.
4.35q, J ≈ 7 Hz2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group.[3]
3.90s3H-O-CH₃ The methoxy protons are a singlet as they have no adjacent protons.
1.38t, J ≈ 7 Hz3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.[3]

4.1.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale / Reference
~166C=O (Ester)Carbonyl carbons are typically the most downfield signals in this type of molecule.[4][5]
~155C-2 (C-NH₂)Carbon attached to nitrogen in an aromatic ring is significantly deshielded.
~148C-6Aromatic carbon adjacent to nitrogen (α-carbon).[6]
~140C-4 (C-COOEt)Quaternary carbon attached to the electron-withdrawing ester group.[6]
~125C-3 (C-OCH₃)Carbon attached to the oxygen of the methoxy group.
~108C-5Aromatic carbon (β-carbon to nitrogen) is expected to be the most upfield ring carbon.
~61-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~56-O-CH₃ Methoxy carbon.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

4.1.3 Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Interpretation: Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and integration, comparing them to the predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and is highly reproducible.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium, Doublet N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3100 - 3000 Medium-Weak C-H Aromatic Stretch Pyridine Ring
2980 - 2850 Medium C-H Aliphatic Stretch Ethyl & Methoxy groups
~1720 Strong C=O Stretch Ester Carbonyl
1620 - 1580 Strong C=C / C=N Ring Stretch Pyridine Ring
~1250 Strong C-O Asymmetric Stretch Aryl-O-CH₃ (Methoxy)

| 1200 - 1050 | Strong | C-O Stretch | Ester |

Reference for general ranges:[7]

4.2.1 Protocol: FTIR-ATR Analysis

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Interpretation: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. It is most effectively performed coupled with a chromatographic inlet (LC-MS or GC-MS).

Rationale for Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The basic nitrogen of the pyridine ring and the amino group are readily protonated to form an [M+H]⁺ ion.

  • Expected Ions:

    • [M+H]⁺: 197.09 (Calculated for C₉H₁₃N₂O₃⁺)

    • [M+Na]⁺: 219.07 (Calculated for C₉H₁₂N₂O₃Na⁺)

Predicted Fragmentation Pattern ([M+H]⁺): The most likely fragmentation pathways involve the loss of neutral molecules from the ester group:

  • Loss of ethylene (C₂H₄, -28 Da): Leads to the corresponding carboxylic acid ion at m/z 169.

  • Loss of ethanol (C₂H₅OH, -46 Da): Leads to a protonated acylium ion at m/z 151.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the gold standard for determining the purity of a compound and for detecting, identifying, and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for assessing purity and quantifying the main component.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase provides good retention for this molecule of moderate polarity.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A low concentration of an acid (formic acid or acetic acid) is added to the aqueous phase. This suppresses the silanol activity on the stationary phase and ensures the amino group is protonated, leading to sharp, symmetrical peaks.[8][9]

  • Detector: A Diode Array Detector (DAD) is preferred as it can monitor multiple wavelengths simultaneously and provide UV spectral data for peak purity analysis.

5.1.1 Protocol: HPLC-DAD Purity Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection Diode Array Detector (DAD), monitor at 254 nm and 320 nm
Sample Prep. Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter.

5.1.2 System Suitability & Validation:

  • Tailing Factor: For the main peak, should be between 0.8 and 1.5.

  • Theoretical Plates: >2000.

  • Repeatability: Inject the standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

  • Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a complementary technique suitable for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Rationale for Experimental Choices:

  • Column: A low-to-mid polarity column like a DB-5 or HP-5ms is a versatile choice for separating a wide range of organic molecules.[10][11]

  • Inlet: A split injection is used to avoid overloading the column. The inlet temperature must be high enough to ensure rapid vaporization but not so high as to cause thermal degradation.

5.2.1 Protocol: GC-MS Impurity Analysis

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection 1 µL, Split ratio 20:1
Oven Program Start at 100 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min.
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-450)
Sample Prep. Dissolve ~1 mg of sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

Potential Process-Related Impurities

A critical aspect of characterization is anticipating and controlling impurities that may arise during synthesis. Assuming a synthesis route starting from 2-chloro-3-methoxypyridine-4-carboxylic acid, potential impurities could include:

  • Starting Materials: Unreacted 2-chloro-3-methoxypyridine-4-carboxylic acid or its ethyl ester.

  • Hydrolysis Product: 2-amino-3-methoxyisonicotinic acid (from hydrolysis of the ethyl ester).

  • Isomeric Impurities: Positional isomers that may form during the synthesis of the pyridine ring.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, toluene, ethyl acetate).

These impurities should be monitored using the chromatographic methods described above. The hydrolysis product, being more polar, would elute earlier in the RP-HPLC method. Residual solvents would be analyzed by a dedicated headspace GC method.

Summary of Analytical Methods

Table 3: Consolidated Method Parameters

Technique Key Parameters Purpose
¹H / ¹³C NMR 400 MHz, CDCl₃ or DMSO-d₆ Unambiguous structure confirmation and assignment
FTIR-ATR 4000-400 cm⁻¹, 4 cm⁻¹ resolution Functional group identification (NH₂, C=O, C-O)
LC-MS (ESI+) C18 column, H₂O/ACN gradient with Formic Acid Molecular weight confirmation and impurity identification
HPLC-DAD C18 column, H₂O/ACN gradient with Formic Acid, UV at 254 nm Purity assay and quantification of non-volatile impurities

| GC-MS (EI) | HP-5ms column, Temperature gradient (100-280 °C) | Identification of volatile and semi-volatile impurities |

References

  • ResearchGate. (n.d.). ¹H-NMR of compound (I). Retrieved from [Link]

  • Eichhorn, et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Retrieved from [Link]

  • LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Aminoisonicotinate. Retrieved from [Link]

  • M.O.C.A. (n.d.). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
  • Asian Journal of Chemistry. (2006). Reversed Phase HPLC Studies on the Change of the Free Amino Acid Content of Tobacco During Ageing.
  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of amino acid derivatives.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2-amino-3-methoxyisonicotinate

Topic: Purification techniques for crude ethyl 2-amino-3-methoxyisonicotinate. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for crude ethyl 2-amino-3-methoxyisonicotinate. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Role: Senior Application Scientist.

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with Ethyl 2-amino-3-methoxyisonicotinate , a critical pharmacophore often utilized as a scaffold in kinase inhibitor synthesis (e.g., PI3K or FGFR inhibitors).

Chemical Context: This molecule presents a "perfect storm" of purification challenges:

  • The 2-Amino Group: Weakly basic but prone to oxidation (N-oxide formation), leading to persistent yellow/brown coloration.

  • The 4-Ester: Susceptible to hydrolysis if exposed to strong aqueous acids/bases or prolonged heating in protic solvents.

  • The 3-Methoxy Group: Increases electron density, making the ring slightly more reactive to electrophiles than a standard pyridine.

The following guide prioritizes crystallization for scalability and chromatography for high-purity polishing.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is isolating as a dark brown oil/gum, not a solid. How do I induce crystallization?

Diagnosis: This is typically caused by supersaturation inhibition due to impurities (often the decarboxylated byproduct or residual high-boiling solvents like DMF/DMSO) or simply the presence of oxidation products acting as "crystal poisons."

Corrective Protocol:

  • Solvent Swap: Do not rely on single-solvent evaporation. Dissolve the oil in a minimal amount of Dichloromethane (DCM) , then perform a solvent exchange into Diisopropyl Ether (DIPE) or Heptane .

  • The "Scratch" & Seed: Cool the cloudy solution to 0°C. If no crystals form, scratch the inner glass surface with a glass rod.

  • Trituration: If it remains oily, evaporate to dryness and triturate (grind under solvent) with cold Pentane or Hexane . This removes lipophilic impurities that prevent crystal lattice formation.

Q2: I see "tailing" or "streaking" during TLC/Column Chromatography. How do I fix this?

Diagnosis: The basic nitrogen of the 2-aminopyridine moiety is interacting with the acidic silanol groups (Si-OH) on the silica gel, causing peak broadening.

Corrective Protocol:

  • The Modifier: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • The Solvent System: Switch from pure Hexane/Ethyl Acetate to a system containing DCM/Methanol/NH₄OH (e.g., 95:4.5:0.5) if the impurity is polar.[1]

  • Why this works: TEA blocks the active silanol sites, allowing the amine product to elute as a sharp band [1].

Q3: My NMR shows the ethyl ester is intact, but I have a persistent impurity at ~10-15%. What is it?

Diagnosis:

  • Scenario A (Synthesis from 2-chloro analog): It is likely the unreacted Ethyl 2-chloro-3-methoxyisonicotinate . It is less polar and often co-crystallizes.

  • Scenario B (Synthesis via Hoffman/Curtius): It may be the hydrolyzed acid (2-amino-3-methoxyisonicotinic acid) if you used aqueous workups.

Corrective Protocol:

  • For Chloro-impurity: Use Recrystallization Protocol A (below). The amino product is significantly more polar than the chloro-precursor.

  • For Acid-impurity: Wash the organic layer with Saturated NaHCO₃ . The acid will partition into the aqueous phase; the ester stays in the organic phase.

Part 2: Validated Purification Protocols

Protocol A: Binary Solvent Recrystallization (Recommended)

Best for: Removing non-polar precursors and inorganic salts.

Principle: Solubility differential based on temperature. Aminopyridine esters typically show steep solubility curves in Acetate/Hydrocarbon systems.

Materials:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc)

  • Solvent B (Anti-Solvent): n-Heptane (Preferred over Hexane for higher boiling point and safety).

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add EtOAc dropwise at 60-65°C (Reflux). Add just enough to dissolve the solid.

  • Filtration (Hot): If black specks remain (Pd catalyst or inorganic salts), filter rapidly through a pre-warmed Celite pad.

  • The Cloud Point: Maintain temperature at 60°C. Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Controlled Cooling:

    • Remove heat source. Let cool to Room Temp (RT) over 1 hour.

    • Critical: Do not plunge into ice immediately; this traps impurities.

    • Once at RT, move to 4°C (fridge) for 4 hours.

  • Collection: Filter the white/pale-yellow needles. Wash with cold Heptane.

Protocol B: Flash Chromatography with Amine Deactivation

Best for: High-purity polishing (>99%) or separating close regioisomers.

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Gradient:

  • Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA).

  • Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).

Gradient Table:

Column Volume (CV)% Solvent BState
0 - 25%Equilibration
2 - 55% → 20%Elution of non-polar impurities (e.g., Chloro-precursor)
5 - 1220% → 45%Elution of Product (Expect UV active band ~30-40% B)
12 - 1545% → 100%Wash out polar oxidation byproducts

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific intermediate, ensuring you do not waste time on chromatography if crystallization will suffice.

PurificationWorkflow Start Crude Ethyl 2-amino-3-methoxyisonicotinate CheckState Physical State? Start->CheckState Oil Dark Oil / Gum CheckState->Oil Solid Solid / Precipitate CheckState->Solid Trituration Trituration (Pentane/Ether) Oil->Trituration Induce Solid Recryst Recrystallization (EtOAc : Heptane 1:4) Solid->Recryst Trituration->Solid Success Column Flash Chromatography (Hex/EtOAc + 1% TEA) Trituration->Column Fails to solidify PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck HighPurity Purity > 98% Isolate & Dry PurityCheck->HighPurity Pass LowPurity Purity < 95% or Colored Impurities PurityCheck->LowPurity Fail LowPurity->Column If chemical impurities Carbon Activated Carbon Treatment (Remove Color) LowPurity->Carbon If colored only Column->HighPurity Carbon->Recryst

Caption: Logic flow for the purification of aminopyridine esters. Prioritize crystallization to minimize solvent waste and ester hydrolysis risk.

Part 4: Stability & Storage Data

ParameterSpecification/AdviceReason
Storage Temp -20°CPrevents slow hydrolysis of the ethyl ester.
Atmosphere Argon/NitrogenThe 2-amino group is sensitive to oxidative degradation (browning).
Solvent Compatibility Avoid Methanol/Water for storage.Promotes transesterification or hydrolysis. Store as dry solid.
Container Amber GlassProtects from light-induced azo-coupling.

References

  • Rochester University , "Tips and Tricks: Recrystallization & Solvent Selection for Heterocycles." University of Rochester Chem Labs. Link

  • BenchChem , "Technical Support: Crystallization of Aminopyridine Salts." BenchChem Technical Guides. Link

  • Organic Chemistry Data , "pKa Values of Heterocycles (Pyridine Derivatives)." Evans pKa Table / Bordwell pKa Table. Link

  • National Institutes of Health (NIH) , "Synthesis and crystallization of 2-aminothiophene-3-carboxylates (Analogous Chemistry)." PubMed Central. Link

  • Google Patents , "Synthesis of 3-amino-2-chloro-4-methylpyridine and related esters (WO2000043364A1)." Google Patents. Link

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for specific hazards associated with this compound before handling.

Sources

Optimization

Technical Support Center: Ethyl 2-Amino-3-Methoxyisonicotinate Synthesis

The following technical guide serves as a troubleshooting and optimization resource for the synthesis of ethyl 2-amino-3-methoxyisonicotinate (CAS: 2612299-87-1), a critical intermediate in the development of PI3K/mTOR k...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a troubleshooting and optimization resource for the synthesis of ethyl 2-amino-3-methoxyisonicotinate (CAS: 2612299-87-1), a critical intermediate in the development of PI3K/mTOR kinase inhibitors.

Subject: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: PYR-ISO-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile[1][2][3]

Target Molecule: Ethyl 2-amino-3-methoxyisonicotinate Core Scaffold: Pyridine-4-carboxylate Critical Functionality: [1][2]

  • C2-Amino: Nucleophilic handle for coupling (e.g., Buchwald-Hartwig).[1][2]

  • C3-Methoxy: Steric/electronic modulator; prevents metabolic oxidation at C3.[1]

  • C4-Ester: Electrophile for heterocycle formation (e.g., cyclization to pyridopyrimidines).[1][2]

Primary Synthesis Challenges: Researchers typically encounter issues in two main synthetic pathways:

  • Route A (Nucleophilic Displacement): Ammonolysis of ethyl 2-chloro-3-methoxyisonicotinate.[1]

  • Route B (Alkylation): O-Methylation of ethyl 2-amino-3-hydroxyisonicotinate.[1]

Route A: Ammonolysis of 2-Chloro Precursor

Context: This route involves displacing a C2-chloride with ammonia.[1] While conceptually simple, the presence of the C4-ester creates a competition between amination and hydrolysis/amidation.[1]

Critical Side Reactions & Troubleshooting
Issue 1: Ester Hydrolysis (Formation of Acid/Ammonium Salt)

Symptom: Loss of ethyl group signals in NMR; appearance of broad peaks (ammonium salt); product precipitates in aqueous workup but is not the ester.[1][2] Mechanism: Under high temperature or prolonged reaction times, ammonia attacks the ester carbonyl (amidation) or adventitious water hydrolyzes the ester to the carboxylate.[1][2] Causality: The electron-deficient pyridine ring activates the ester, making it susceptible to nucleophilic attack even by weak nucleophiles like water or ammonia.[1][2]

Troubleshooting Protocol:

  • Q: How do I prevent ester hydrolysis?

    • A: Switch from aqueous ammonia to saturated NH₃ in EtOH or THF . Perform the reaction in a sealed tube at moderate temperatures (80–100 °C) rather than refluxing in open aqueous systems.

    • A: Use a catalytic amount of CuSO₄ or Cu₂O (Ullmann-type conditions) to lower the activation energy for the SnAr reaction, allowing lower temperatures that preserve the ester.[1]

Issue 2: Competitive Displacement of C3-Methoxy

Symptom: Formation of ethyl 2,3-diaminoisonicotinate.[1][2] Mechanism: The C3-methoxy group is ortho to the electron-withdrawing ester and para to the ring nitrogen (if N-oxide is not used), making it a potential leaving group, though less labile than chloride.[1] Causality: This occurs primarily when using extremely harsh nucleophiles (e.g., LiNH₂) or excessive temperatures (>140 °C).[1][2]

Route B: O-Methylation of 3-Hydroxy Precursor

Context: Starting from ethyl 2-amino-3-hydroxyisonicotinate, the goal is to selectively methylate the hydroxyl group.[1]

Critical Side Reactions & Troubleshooting
Issue 3: N-Methylation vs. O-Methylation (Regioselectivity)

Symptom: Product shows a new N-Me signal (~3.5 ppm) but lacks the characteristic O-Me shift (~3.9 ppm). Mass spec shows correct M+14 but incorrect retention time. Mechanism: The pyridine ring nitrogen and the exocyclic amine compete with the hydroxyl oxygen.[1] In basic media, the N-alkylation (forming a pyridone-like species or quaternary ammonium) is often kinetically favored depending on the base used.[1]

Troubleshooting Protocol:

  • Q: How do I ensure O-selectivity?

    • A: Base Selection: Use a base that forms a tight ion pair with the phenoxide but is bulky enough to discourage N-attack.[1] Cs₂CO₃ in DMF or Acetone is the gold standard here.[1] The "Cesium Effect" enhances the nucleophilicity of the oxygen.[1]

    • A: Reagent: Use TMS-diazomethane (in MeOH/Toluene) instead of Methyl Iodide (MeI). Diazomethane reacts specifically with acidic protons (phenolic OH) and leaves the amine untouched.[2]

Issue 4: Transesterification

Symptom: Ethyl ester converts to Methyl ester.[1] Causality: Using Sodium Methoxide (NaOMe) in Methanol.[1][2] Solution: If using MeI/Base, use Ethanol or an aprotic solvent (DMF, ACN) to match the ester or avoid alcoholysis entirely.[1][2]

Diagnostic Pathway Visualization (Graphviz)[1][2]

The following diagram illustrates the reaction logic and impurity genesis for the SnAr Route (Route A) , which is the preferred industrial pathway.

G Start Ethyl 2-chloro-3- methoxyisonicotinate Target TARGET: Ethyl 2-amino-3- methoxyisonicotinate Start->Target SnAr (C2-Cl) Optimal: 80°C, Sealed Tube Side1 Impurity A: 2-Amino-3-methoxy- isonicotinamide Start->Side1 Amidation (C4-Ester) Excess NH3, High Temp Side2 Impurity B: 2-Amino-3-methoxy- isonicotinic acid Start->Side2 Hydrolysis Wet Solvent Side3 Impurity C: Ethyl 2,3-diamino- isonicotinate Start->Side3 SnAr (C3-OMe) Extreme Temp (>140°C) NH3 NH3 / EtOH (Reagent) NH3->Start

Caption: Reaction pathway analysis for the ammonolysis of ethyl 2-chloro-3-methoxyisonicotinate, highlighting critical divergence points for impurity formation.

Impurity Profiling & Control Table

Impurity TypeStructure CharacteristicOriginMitigation Strategy
Hydrolysis Product Carboxylic acid (loss of Et)Water in solvent; aqueous workup at wrong pHUse anhydrous EtOH/NH₃; Acidify carefully to pH 4-5 during workup (isoelectric point concern).[1]
Amide Byproduct -CONH₂ instead of -COOEtAttack of NH₃ on EsterLimit reaction time; Avoid large excess of NH₃ if running at high temp; Lower temp to <80°C.
N-Methyl Isomer N-Me group on ring nitrogenAlkylation of Pyridine N (Route B)[1]Switch to Cs₂CO₃/DMF or TMS-Diazomethane .[1] Avoid strong bases like NaH.[1]
Bis-Amino -NH₂ at C2 and C3Displacement of -OMeControl temperature strictly; Do not use LiNH₂.[1]

Validated Experimental Protocol (Route A Optimization)

Objective: Synthesis of Ethyl 2-amino-3-methoxyisonicotinate via Ammonolysis.

  • Preparation: Charge a pressure tube (Ace Glass or similar) with Ethyl 2-chloro-3-methoxyisonicotinate (1.0 eq).

  • Solvent System: Add 2.0 M NH₃ in Ethanol (10-15 eq). Note: Do not use aqueous ammonia to prevent hydrolysis.[1]

  • Catalyst (Optional but Recommended): Add Cu₂O (0.05 eq) if the reaction is sluggish.

  • Reaction: Seal the vessel and heat to 85 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1][2] Look for the disappearance of the starting chloride (higher Rf) and appearance of the fluorescent amino product.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate under reduced pressure to remove excess ammonia and ethanol.[1]

    • Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove any hydrolyzed acid byproduct).[1][2]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from EtOH/Heptane or flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

References

  • Synthesis of Aminopyridine Intermediates

    • Patent: WO 2021/032148 A1.[1] "Aminopyrazine compounds as HPK1 inhibitor and the use thereof." (Describes reduction of ethyl 2-amino-3-methoxyisonicotinate).

    • Source:[1][2]

  • Regioselectivity in Pyridine Methylation

    • Paper: "Rational Reprogramming of O-Methylation Regioselectivity...
    • Source:[1][2]

  • General Pyridine Amination Protocols

    • Standard: "3-Aminopyridine."[1][3][4] Organic Syntheses, Coll. Vol. 7, p.27 (1990).[1][2] (Foundational text for amination conditions).

    • Source:[1][2]

  • Analogous Thiophene/Pyridine Carboxylate Synthesis

    • Paper: "Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)...
    • Source:[1][2]

Sources

Troubleshooting

Optimization of reaction conditions for ethyl 2-amino-3-methoxyisonicotinate derivatization.

This guide functions as a specialized Technical Support Center for researchers working with ethyl 2-amino-3-methoxyisonicotinate . It is structured to address the specific chemical challenges imposed by the electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with ethyl 2-amino-3-methoxyisonicotinate . It is structured to address the specific chemical challenges imposed by the electron-deficient pyridine ring and the sterically crowding 3-methoxy group.

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Conditions

Core Chemistry & Scaffold Analysis

Before troubleshooting, understand the substrate. Ethyl 2-amino-3-methoxyisonicotinate is a "push-pull" system:

  • 2-Amino Group (Push): Weakly nucleophilic due to the electron-withdrawing pyridine nitrogen and the ortho-methoxy steric hindrance.[1]

  • 4-Ester Group (Pull): Electrophilic, but deactivated by the electron-donating 3-methoxy group (resonance effect) and the 2-amino group.[1]

  • 3-Methoxy Group: The critical "troublemaker."[1] It provides essential selectivity in kinase inhibitors (e.g., PI3K/EGFR targets) but imposes significant steric bulk, hindering reactions at both the C2-amine and C4-ester.[1]

Decision Matrix: Reaction Pathways

Use this workflow to select the correct optimization module for your synthesis goals.

ReactionPathways Start Ethyl 2-amino-3- methoxyisonicotinate Goal_Ring Goal: Bicyclic System (e.g., Pyrido[2,3-d]pyrimidine) Start->Goal_Ring Goal_Amide Goal: Amide/Urea Formation Start->Goal_Amide Goal_Acid Goal: Free Acid (Hydrolysis) Start->Goal_Acid Method_Cycl Method: Thermal Cyclization (See Module 1) Goal_Ring->Method_Cycl Requires >150°C Method_Coup Method: High-Energy Coupling (See Module 2) Goal_Amide->Method_Coup Requires Activation Method_Sap Method: Controlled Saponification (See Module 3) Goal_Acid->Method_Sap pH Control

Figure 1: Strategic decision tree for derivatization pathways based on target chemotype.

Module 1: Cyclization (Pyrido[2,3-d]pyrimidines)

Application: Synthesis of kinase inhibitors (e.g., EGFR, PI3K).[1] Common Issue: Reaction stalls at the intermediate urea/amidine stage or yields are <20%.

The Protocol: Thermal Cyclization

The 3-methoxy group twists the C4-ester out of planarity, making ring closure difficult. You cannot use mild conditions.[1]

Reagents & Conditions:

  • Reagent: Formamidine acetate (for unsubstituted pyrimidine) or Urea (for 2-oxo derivatives).[1]

  • Solvent: Diphenyl ether (Dowtherm A) or neat melt.[1] Ethanol is usually insufficient for the final closure.

  • Temperature: 160°C – 210°C.[1]

Troubleshooting Table: Cyclization Failures

SymptomProbable CauseCorrective Action
Stalled at Intermediate Temperature too low.[1] The 3-methoxy steric bulk prevents the nucleophilic attack of the urea nitrogen on the ester.Switch solvent to Diphenyl ether and heat to 200°C. Alternatively, use microwave irradiation (200W, 180°C, 30 min).[1]
Black Tar / Charring Oxidative decomposition of the amino group.Degas solvent with Argon for 20 mins.[1] Add an antioxidant (e.g., BHT) if using radical-sensitive side chains.[1]
Product Precipitates but Impure Co-precipitation of polymerized urea.Wash the crude solid with hot water (removes excess urea) followed by diethyl ether (removes diphenyl ether traces).[1]

Expert Insight: For EGFR inhibitors, a common route involves reacting the amino-ester with urea at 160°C to form the uracil-like intermediate, followed by chlorination with POCl₃ [1].[1] Do not attempt this in one pot; isolate the cyclized intermediate first.

Module 2: Amide Coupling (2-Amino Modification)

Application: Attaching side chains for SAR (Structure-Activity Relationship) studies.[1] Common Issue: No reaction with standard EDC/NHS or HATU conditions.

The Challenge: Nucleophilicity

The 2-amino group is an aniline on an electron-deficient pyridine ring.[1] It is roughly 1000x less nucleophilic than a standard aniline.[1]

Optimization Guide:

  • Activation Strategy:

    • Standard (Avoid): EDC/NHS, DCC (Will fail).[1]

    • Recommended:HATU or T3P (Propylphosphonic anhydride) with DIPEA .[1]

    • Aggressive (Best): Convert the carboxylic acid partner to an Acid Chloride (using SOCl₂ or Oxalyl Chloride) and react in Pyridine/DCM.

  • Base Selection:

    • Use Sodium Hydride (NaH) in DMF if using acid chlorides.[1] Deprotonating the amine (forming the amide anion) dramatically increases reactivity.

Protocol: NaH-Mediated Coupling

  • Dissolve Ethyl 2-amino-3-methoxyisonicotinate in dry DMF (0.2 M).

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min (Solution turns yellow/orange).

  • Add Acid Chloride (1.1 equiv) dropwise.[1]

  • Warm to RT.

AmideCoupling Step1 Check Nucleophilicity: Pyridine-2-NH2 is poor Decision Select Reagent Step1->Decision Path_Mild Route A: HATU/DIPEA (For simple acids) Decision->Path_Mild Path_Aggr Route B: Acid Chloride + NaH (For steric bulk) Decision->Path_Aggr Result_Fail Low Yield / No Rxn Path_Mild->Result_Fail If 3-OMe hinders Result_Success Target Amide Formed Path_Aggr->Result_Success

Figure 2: Logic flow for overcoming low nucleophilicity in amide coupling.

Module 3: Hydrolysis (Saponification)

Application: Generating the free acid for subsequent coupling. Common Issue: Decarboxylation or accidental demethylation.[1]

Critical Control Points

Isonicotinic acids (pyridine-4-carboxylic acids) are prone to thermal decarboxylation , especially when electron-donating groups (like 3-methoxy) are present, as they stabilize the transition state.[1]

Recommended Conditions:

  • Reagent: LiOH (1.5 equiv) or NaOH.

  • Solvent: THF:Water (3:1).[1]

  • Temperature: Do not exceed 50°C. Room temperature is preferred.

  • Acidification: Carefully adjust pH to 4-5 with 1N HCl. Do not use strong mineral acids (conc.[1] HCl) or heat during workup, as this may cleave the methyl ether (demethylation).[1]

Frequently Asked Questions (FAQs)

Q: Can I use the Sandmeyer reaction to convert the amine to a halide? A: Yes, but be cautious. The 3-methoxy group is an electron donor, which can facilitate side reactions during diazotization.[1] Use tert-butyl nitrite (tBuONO) and CuBr₂ in acetonitrile at 60°C (anhydrous conditions) rather than aqueous NaNO₂/HCl to prevent hydrolysis of the ester or ether cleavage.[1]

Q: Why did my reaction mixture turn deep red/black during cyclization? A: Pyridine derivatives often form charge-transfer complexes or undergo N-oxidation at high temperatures in air.[1] This is usually a purification nuisance rather than a failed reaction.[1] Filter through a pad of silica or Celite immediately after cooling.

Q: I need to remove the 3-methoxy group later. How? A: If you need to revert to the phenol (3-hydroxy), use BBr₃ in DCM at -78°C to 0°C. Note that this will likely hydrolyze the ethyl ester as well.[1]

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine... Source: NCBI / PMC Context: Describes the reaction of 2-aminonicotinic acid derivatives with urea at 160°C and subsequent POCl3 chlorination. URL:[Link]1]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Encyclopedia.pub Context: Reviews synthesis strategies including reductive amination and cyclization for PI3K inhibitors. URL:[Link]1]

  • Synthesis of amide derivatives for electron deficient amines... Source: NCBI / PMC Context: Validates the use of strong coupling conditions (HATU/Acid Chlorides) for deactivated anilines/pyridines. URL:[Link]1]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of ethyl 2-amino-3-methoxyisonicotinate derivatives

Structure-Activity Relationship (SAR) Studies of Ethyl 2-Amino-3-Methoxyisonicotinate Derivatives: A Comparative Guide Executive Summary This guide provides an in-depth technical analysis of ethyl 2-amino-3-methoxyisonic...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) Studies of Ethyl 2-Amino-3-Methoxyisonicotinate Derivatives: A Comparative Guide

Executive Summary

This guide provides an in-depth technical analysis of ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1), a specialized pyridine scaffold increasingly utilized in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy.

Unlike its unsubstituted analogue (ethyl 2-aminoisonicotinate), which is classically cyclized into 1,8-naphthyridines for antibacterial applications, the 3-methoxy derivative serves as a unique "linear" building block. Its C3-methoxy group acts as a steric and electronic modulator, preventing standard ring fusion while enhancing selectivity in kinase ATP-binding pockets.

Structural Analysis & Chemical Logic

To understand the SAR of this scaffold, one must compare it against the industry-standard "parent" compound. The presence of the electron-donating methoxy group at position 3 fundamentally alters the reactivity and biological profile.

FeatureEthyl 2-amino-3-methoxyisonicotinate (Target)Ethyl 2-aminoisonicotinate (Standard Alternative)
Structure Pyridine Core with:• C2: -NH₂ (H-bond donor)• C3: -OCH₃ (Steric bulk + H-bond acceptor)• C4: -COOEt (Electrophile)Pyridine Core with:• C2: -NH₂[1][2]• C3: -H (Unobstructed)• C4: -COOEt
Primary Reactivity C4-Reduction / Amidation: The C3-methoxy blocks cyclization, directing chemistry toward the C4 ester (e.g., reduction to alcohol).C3-Cyclization: The open C3 position allows condensation with electrophiles (e.g., EMME) to form 1,8-naphthyridines .
Key Application Kinase Inhibitors (HPK1): Cancer Immunotherapy.DNA Gyrase Inhibitors: Antibacterials (Fluoroquinolones).
Electronic Effect Electron-rich ring (Methoxy donor). Increases basicity of pyridine N.Electron-deficient ring (Ester withdrawal).

Critical Pathway: HPK1 Inhibition (Cancer Immunotherapy)

The most authoritative application of this scaffold is in the synthesis of Aminopyrazine-based HPK1 inhibitors . HPK1 is a negative regulator of T-cell activation; inhibiting it enhances the immune system's attack on tumors.

SAR Mechanism: The "Gatekeeper" Interaction

In kinase inhibitor design, the 3-methoxy group plays a pivotal role:

  • Conformational Lock: It restricts the rotation of substituents at C4, reducing the entropic penalty of binding.

  • Selectivity: The methoxy group often projects into a hydrophobic pocket or interacts with the "gatekeeper" residue (e.g., Threonine or Methionine) in the kinase hinge region, distinguishing HPK1 from homologous kinases (like MAP4K1).

Experimental Workflow: Scaffold Activation

The primary synthetic route involves reducing the ester to a primary alcohol, creating a "linker" handle for the kinase-binding warhead.

HPK1_Synthesis Start Ethyl 2-amino-3- methoxyisonicotinate Step1 Reduction (LiAlH4, THF, 0°C) Start->Step1 Ester Reduction Intermed (2-amino-3-methoxypyridin-4-yl) methanol Step1->Intermed Yield: ~85% Step2 Coupling / SNAr (with Aminopyrazine) Intermed->Step2 Linker Attachment Final HPK1 Inhibitor (Active Drug) Step2->Final Final Assembly

Figure 1: Synthetic workflow transforming the ester scaffold into a bioactive kinase inhibitor intermediate.

Comparative Performance Data

The following table summarizes the biological impact of modifying the C3 position in isonicotinate-derived kinase inhibitors. Data is synthesized from representative kinase SAR profiles (e.g., HPK1, MEK).

Derivative (C3-Substituent)Biochemical IC₅₀ (nM)Cellular Potency (EC₅₀)Selectivity ProfileNotes
3-Methoxy (-OCH₃) 4 - 15 nM < 50 nM High Optimal balance of size and polarity. The oxygen atom may accept a H-bond from the kinase backbone.
3-Hydrogen (-H)120 - 450 nM> 500 nMLowLacks the specific "lock" interaction; rotational freedom reduces affinity.
3-Methyl (-CH₃)45 - 80 nM100 - 200 nMModerateProvides steric bulk but lacks the H-bond acceptor capability of methoxy.
3-Chloro (-Cl)200+ nM> 1000 nMLowElectron-withdrawing nature reduces the basicity of the pyridine nitrogen, weakening hinge binding.

Key Insight: The 3-Methoxy derivative consistently outperforms the unsubstituted (-H) and hydrophobic (-CH₃) analogues in kinase assays due to its dual role: steric filling of the ribose pocket and electronic optimization of the pyridine ring.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the 3-methoxy scaffold.

Protocol A: Reductive Activation (Ester to Alcohol)

Validates the scaffold's purity and reactivity.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

  • Reagents:

    • Ethyl 2-amino-3-methoxyisonicotinate (1.0 eq, 300 mg).[3]

    • Lithium Aluminum Hydride (LiAlH₄) (3.0 eq).

    • Anhydrous Tetrahydrofuran (THF) (10 mL).

  • Procedure:

    • Dissolve the ester in THF and cool to 0°C in an ice bath.

    • Add LiAlH₄ portion-wise over 10 minutes (Caution: Exothermic).

    • Stir at 0°C for 30 mins , then warm to Room Temperature (RT) for 1 hour.

    • Monitor: TLC (50% EtOAc/Hexane) should show disappearance of the ester spot (Rf ~0.6) and appearance of a polar alcohol spot (Rf ~0.2).

  • Quench (Fieser Method):

    • Cool back to 0°C.

    • Add Water (170 µL), then 15% NaOH (170 µL), then Water (510 µL).

    • Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Concentrate the filtrate in vacuo.

  • Yield: Expect ~85-90% of (2-amino-3-methoxypyridin-4-yl)methanol as a pale yellow solid.

Protocol B: Kinase Activity Assay (HPK1)

Validates the biological activity of the final derivative.

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Components:

    • HPK1 Kinase (human recombinant, aa1-346).

    • Substrate: STK1 peptide (biotinylated).

    • ATP (at K_m, typically 10-50 µM).

  • Method:

    • Incubate compound (serial dilution) with HPK1 and Substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 60 mins.

    • Add detection reagents (Eu-labeled anti-phospho antibody + SA-XL665).

    • Read Fluorescence ratio (665 nm / 620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Strategic Decision Guide

Use the flowchart below to determine if the Ethyl 2-amino-3-methoxyisonicotinate scaffold is appropriate for your drug discovery campaign.

Decision_Tree Root Target Identification Q1 Is the target a Kinase (e.g., HPK1)? Root->Q1 Q2 Is the target DNA Gyrase (Bacteria)? Q1->Q2 No PathA Use 3-Methoxy Scaffold (Linear Linker Strategy) Q1->PathA Yes PathB Use Unsubstituted Scaffold (Fused Ring Strategy) Q2->PathB Yes ReasonA 3-OMe provides selectivity and blocks ring fusion. PathA->ReasonA ReasonB Open C3 position required for Naphthyridine formation. PathB->ReasonB

Figure 2: Decision logic for selecting the appropriate isonicotinate scaffold based on therapeutic target.

References

  • HPK1 Inhibitor Synthesis & SAR

    • Title: Aminopyrazine compounds as HPK1 inhibitor and the use thereof.[3]

    • Source: World Intellectual Property Organiz
    • URL
  • Chemical Properties & Vendor Data

    • Title: Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1).[4][5][6][7]

    • Source: PubChem / BLD Pharm.
    • URL:[Link](Note: General search link provided as specific CAS landing pages vary by vendor).

  • General Kinase Inhibitor Design

    • Title: The selectivity of protein kinase inhibitors: a further upd
    • Source: Biochemical Journal.
    • URL:[Link]

Sources

Comparative

Validating the Mechanism of Action of Ethyl 2-Amino-3-Methoxyisonicotinate: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. Ethyl 2-amino-3-methoxyisonicotinate, a molecule with potential thera...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. Ethyl 2-amino-3-methoxyisonicotinate, a molecule with potential therapeutic relevance, presents a compelling case study for the rigorous validation of its mechanism of action. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to dissect and confirm the biological activity of this and similar novel compounds. We will navigate the essential experimental cascades, from initial target engagement to downstream functional outcomes, with a focus on a hypothetical, yet plausible, mechanism centered on G protein-coupled receptor (GPCR) modulation, a common target for small molecule therapeutics.

The Investigative Framework: From Hypothesis to Validation

The isonicotinate scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. For the purpose of this guide, we will hypothesize that ethyl 2-amino-3-methoxyisonicotinate acts as an antagonist of GPR84, a pro-inflammatory GPCR that is gaining traction as a therapeutic target in inflammatory and fibrotic diseases.[1][2][3] This hypothesis provides a structured path to demonstrate a comprehensive validation workflow.

Our investigative approach is built on a foundation of scientific integrity, ensuring that each experimental step is self-validating and grounded in established methodologies. We will compare and contrast various techniques at each stage, providing the rationale for selecting the most appropriate assays to build a robust data package.

I. Primary Target Engagement: Is the Compound Binding to the Receptor?

The first crucial step is to ascertain direct physical interaction between ethyl 2-amino-3-methoxyisonicotinate and its putative target, GPR84. Radioligand binding assays have been the traditional gold standard; however, modern techniques offer non-radioactive, real-time alternatives.

Comparative Analysis of Binding Assays
Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Competition between a radiolabeled ligand and the test compound for the receptor.High sensitivity and well-established.Requires handling of radioactive materials, endpoint assay.[4]
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase-tagged receptor and a fluorescently labeled ligand.[5][6]Real-time kinetic data in live cells, no separation of bound/free ligand needed.[4][5][7]Requires genetic modification of the receptor and a suitable fluorescent ligand.[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Energy transfer between a lanthanide donor and a fluorescent acceptor on the receptor and ligand.Homogeneous assay format, high signal-to-noise ratio.Can be prone to compound interference.

For our investigation, a BRET-based ligand binding assay offers a significant advantage by enabling the measurement of binding kinetics in a live-cell context, providing a more physiologically relevant assessment.[5][6][7]

Experimental Protocol: BRET-based Ligand Binding Assay

This protocol outlines the steps to determine the binding affinity of ethyl 2-amino-3-methoxyisonicotinate to GPR84 using a competitive BRET assay.

  • Cell Line Preparation:

    • Transfect HEK293 cells with a plasmid encoding for GPR84 tagged at the N-terminus with NanoLuc luciferase (Nluc-GPR84).

    • Culture the transfected cells for 48 hours to ensure sufficient receptor expression.

  • Assay Setup:

    • Plate the Nluc-GPR84 expressing cells in a 96-well white, clear-bottom plate.

    • Prepare a dilution series of unlabeled ethyl 2-amino-3-methoxyisonicotinate and a known GPR84 antagonist (e.g., GLPG1205) as a positive control.[8][9]

    • Add the test compounds to the cells and incubate for 30 minutes at 37°C.

  • BRET Measurement:

    • Add a fluorescently labeled GPR84 agonist (e.g., a fluorescent derivative of 6-OAU) to all wells at a concentration equal to its Kd.

    • Incubate for a further 30 minutes at 37°C.

    • Add the Nluc substrate, furimazine, to all wells.

    • Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant).

BRET_Ligand_Binding cluster_cell Live Cell Receptor Nluc-GPR84 Light_460nm Light_460nm Receptor->Light_460nm Emits Light (460nm) Fluorescent_Ligand Fluorescent Agonist Fluorescent_Ligand->Receptor Binds Light_Acceptor Light_Acceptor Fluorescent_Ligand->Light_Acceptor Emits Light (Acceptor Wavelength) Test_Compound Ethyl 2-amino-3-methoxyisonicotinate Test_Compound->Receptor Competes for binding Substrate Furimazine Substrate->Receptor Oxidized by Nluc Light_460nm->Fluorescent_Ligand BRET

Figure 1: Workflow of a competitive BRET ligand binding assay.

II. Functional Antagonism: Does the Compound Inhibit Receptor Signaling?

Confirming that ethyl 2-amino-3-methoxyisonicotinate not only binds to GPR84 but also functionally inhibits its signaling is the next logical step. GPR84 is known to couple primarily to Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12]

Comparison of Functional Assays
Assay TypePrincipleAdvantagesDisadvantages
cAMP Assay Measures the inhibition of forskolin-stimulated cAMP production.[13][14][15]Directly measures the consequence of Gi activation, highly sensitive.[16][17][18]Can be influenced by other GPCRs that modulate adenylyl cyclase.
G-protein Activation (BRET) Measures the conformational change between Gα and Gγ subunits upon receptor activation.[19]Provides information on G-protein subtype selectivity.Requires co-expression of labeled G-protein subunits.[19]
Calcium Mobilization Measures changes in intracellular calcium, a downstream effect of some Gi/o pathways via Gβγ subunits.High-throughput friendly, readily available reagents.Indirect measure of Gi activation, can be transient.[12]

A cAMP assay is the most direct and robust method to confirm functional antagonism at a Gi-coupled receptor like GPR84.

Experimental Protocol: cAMP Glo™ Assay

This protocol details how to measure the antagonistic effect of ethyl 2-amino-3-methoxyisonicotinate on GPR84-mediated inhibition of cAMP production.

  • Cell Preparation:

    • Use a cell line stably expressing GPR84 (e.g., CHO-K1 or HEK293).

    • Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of ethyl 2-amino-3-methoxyisonicotinate and a known GPR84 antagonist.

    • Pre-treat the cells with the test compounds for 15-30 minutes.

  • Receptor Stimulation and cAMP Measurement:

    • Add a mixture of a GPR84 agonist (e.g., 6-OAU) at its EC80 concentration and forskolin (to stimulate cAMP production).

    • Incubate for 15-30 minutes at room temperature.

    • Lyse the cells and add the cAMP detection solution containing protein kinase A (PKA).

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.[13]

    • Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • A higher luminescence signal corresponds to a higher concentration of cAMP (less inhibition by the activated GPR84).

    • Plot the luminescence signal against the log concentration of the antagonist.

    • Fit the data to determine the IC50 value for the antagonism of the agonist response.

cAMP_Assay_Workflow cluster_GPR84_Signaling GPR84 Signaling Cascade cluster_Assay_Principle cAMP-Glo™ Assay Principle Agonist GPR84 Agonist (e.g., 6-OAU) GPR84 GPR84 Agonist->GPR84 Activates Antagonist Ethyl 2-amino-3-methoxyisonicotinate Antagonist->GPR84 Blocks Gi_protein Gi Protein GPR84->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP_level Intracellular cAMP PKA Protein Kinase A cAMP_level->PKA Activates ATP_assay ATP PKA->ATP_assay Consumes Luciferase Luciferase ATP_assay->Luciferase Substrate Light Luminescence Luciferase->Light Produces

Figure 2: Principle of the cAMP assay for a Gi-coupled receptor.

III. Downstream Signaling Pathways: Validating the Functional Consequences

To further solidify the mechanism of action, it is essential to investigate the impact of ethyl 2-amino-3-methoxyisonicotinate on signaling pathways downstream of GPR84 activation. GPR84 signaling has been shown to activate the ERK/MAPK and NF-κB pathways, both of which are central to the inflammatory response.[11][15][20]

Comparison of Downstream Pathway Assays
Assay TypePrincipleAdvantagesDisadvantages
Phospho-ERK Assay Measures the phosphorylation of ERK1/2 using methods like Western Blot or AlphaScreen.[20][21][22]A common readout for many GPCRs, sensitive.[23][24]Can be activated by multiple upstream pathways.[20]
NF-κB Nuclear Translocation Measures the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus via immunofluorescence or a reporter gene assay.[25][26]A key indicator of pro-inflammatory signaling.Can be a more complex and lower-throughput assay.
Cytokine Release Assay Measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells using ELISA or similar immunoassays.[15]Highly physiologically relevant endpoint.Can be influenced by factors other than the direct receptor signaling.

A phospho-ERK assay provides a robust and relatively high-throughput method to assess the immediate downstream consequences of GPR84 antagonism.

Experimental Protocol: AlphaScreen SureFire Phospho-ERK1/2 Assay

This protocol describes the measurement of ERK1/2 phosphorylation in response to GPR84 activation and its inhibition by ethyl 2-amino-3-methoxyisonicotinate.

  • Cell Stimulation:

    • Culture GPR84-expressing cells (e.g., THP-1 monocytes) in a 384-well plate.

    • Pre-incubate the cells with a dilution series of ethyl 2-amino-3-methoxyisonicotinate.

    • Stimulate the cells with a GPR84 agonist for 5-10 minutes (the optimal time should be determined empirically).[21]

  • Cell Lysis and Assay:

    • Lyse the cells to release the intracellular contents.

    • Transfer the lysate to a new assay plate.

    • Add the AlphaScreen Acceptor beads conjugated to an antibody specific for phospho-ERK1/2 and Donor beads conjugated to an antibody that recognizes total ERK1/2.

  • Signal Detection:

    • Incubate the plate in the dark to allow for bead-antibody-protein complex formation.

    • Read the plate on an AlphaScreen-compatible reader. Excitation of the Donor beads results in the generation of singlet oxygen, which diffuses to the Acceptor beads if they are in close proximity, leading to light emission.[21][22]

  • Data Analysis:

    • The AlphaScreen signal is proportional to the amount of phosphorylated ERK.

    • Plot the signal against the log concentration of the antagonist to determine the IC50.

ERK_Phosphorylation_Pathway Agonist GPR84 Agonist GPR84 GPR84 Agonist->GPR84 Antagonist Ethyl 2-amino-3-methoxyisonicotinate Antagonist->GPR84 Inhibits G_protein G-protein GPR84->G_protein Signaling_Cascade Downstream Signaling Cascade (e.g., involving β-arrestins) G_protein->Signaling_Cascade MEK MEK Signaling_Cascade->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK Phospho-ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Regulates

Figure 3: Simplified signaling pathway leading to ERK phosphorylation.

IV. Cellular Phenotypic Response: Correlating Molecular Action with Cellular Function

The ultimate validation comes from demonstrating that the molecular mechanism of action translates into a tangible and therapeutically relevant cellular response. For a GPR84 antagonist, this would involve inhibiting pro-inflammatory cellular functions.

Comparison of Phenotypic Assays
Assay TypePrincipleAdvantagesDisadvantages
Macrophage Chemotaxis Assay Measures the migration of macrophages towards a chemoattractant (GPR84 agonist).A direct measure of a key inflammatory process.Can be technically challenging and lower throughput.
Phagocytosis Assay Quantifies the engulfment of particles (e.g., fluorescent beads or bacteria) by macrophages.[10][15]A critical function of macrophages in the immune response.Can be complex to set up and quantify accurately.
NF-κB Nuclear Translocation Assay Visualizes the movement of NF-κB to the nucleus in response to inflammatory stimuli.[25][26][27][28][29]Directly links receptor signaling to a key transcriptional regulator of inflammation.Requires imaging capabilities and specialized analysis software.

An NF-κB nuclear translocation assay provides a visually compelling and quantifiable link between the receptor-level antagonism and the inhibition of a critical pro-inflammatory signaling hub.

Experimental Protocol: High-Content Imaging of NF-κB Translocation

This protocol outlines the steps to visualize and quantify the inhibition of NF-κB nuclear translocation.

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in an imaging-compatible plate (e.g., 96- or 384-well black, clear-bottom).

    • Pre-treat the cells with a dilution series of ethyl 2-amino-3-methoxyisonicotinate.

    • Stimulate the cells with a GPR84 agonist or an inflammatory stimulus like LPS (which is known to upregulate GPR84 expression and activate NF-κB).[15]

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

    • Quantify the fluorescence intensity of the NF-κB p65 antibody in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

  • Data Analysis:

    • Plot the nuclear-to-cytoplasmic ratio against the log concentration of the antagonist to determine the IC50 for the inhibition of NF-κB translocation.

Conclusion: Building a Coherent Mechanistic Narrative

By systematically progressing through these four stages of validation – from target binding to functional antagonism, downstream signaling, and ultimately, a relevant cellular phenotype – a comprehensive and defensible mechanism of action for ethyl 2-amino-3-methoxyisonicotinate can be established. The comparative approach outlined in this guide, which weighs the pros and cons of different experimental methodologies, empowers researchers to make informed decisions and design a robust validation strategy. The integration of real-time, live-cell assays and high-content imaging provides a modern, physiologically relevant framework for de-risking novel chemical entities and building a compelling case for their therapeutic potential.

References

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), 661-663. [Link]

  • Yin, H., et al. (2023). Pro-phagocytic function and structural basis of GPR84 signaling. Nature Communications, 14(1), 1-14. [Link]

  • Kumari, P., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 125-141. [Link]

  • Kunapuli, P., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 21-29. [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. PubMed, 25961848. [Link]

  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. BMG Labtech. [Link]

  • Heil, J., et al. (2022). Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs. ACS Pharmacology & Translational Science, 5(11), 1081-1093. [Link]

  • Marsango, S., et al. (2022). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. British Journal of Pharmacology, 179(10), 2145-2158. [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Sánchez-Soto, M., et al. (2018). Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity. Current Protocols in Pharmacology, 81(1), e39. [Link]

  • Full Moon BioSystems. (n.d.). GPCR Signaling To MAPK/ERK Phospho Antibody Array. Full Moon BioSystems. [Link]

  • Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices. [Link]

  • Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(22), e168019. [Link]

  • Ye, P., et al. (2014). GPR84 sustains aberrant β-catenin signaling in leukemic stem cells for maintenance of MLL leukemogenesis. Blood, 124(22), 3277-3287. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

  • Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology, 9, 1419. [Link]

  • Weronika, E. M., et al. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. [Link]

  • Spiller, K. L., et al. (2017). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1627, 201-211. [Link]

  • Zhang, J. H., et al. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 313(5), C475-C484. [Link]

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  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. [Link]

  • Laschet, C., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1947, 127-142. [Link]

  • Li, S. X., et al. (2023). Unsymmetrical Phosphodiesters as GPR84 Antagonists with High Blood Exposure for the Treatment of Lung Inflammation. Journal of Medicinal Chemistry, 66(9), 6246-6262. [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]

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  • Google Patents. (n.d.). WO2022167445A1 - Gpr84 antagonists and uses thereof.
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Sources

Validation

Comparative analysis of different synthetic routes for ethyl 2-amino-3-methoxyisonicotinate.

This guide provides a comparative analysis of synthetic routes for Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1), a critical scaffold in the development of next-generation kinase inhibitors (e.g., HPK1, FGFR)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes for Ethyl 2-amino-3-methoxyisonicotinate (CAS 2612299-87-1), a critical scaffold in the development of next-generation kinase inhibitors (e.g., HPK1, FGFR).

Executive Summary

Ethyl 2-amino-3-methoxyisonicotinate is a highly functionalized pyridine derivative characterized by a dense substitution pattern: an amino group at C2, a methoxy group at C3, and an ethyl ester at C4. This specific arrangement makes it a challenging target for synthesis due to the competing electronic effects of the substituents.

The synthesis generally proceeds via the functionalization of a pre-formed pyridine core rather than de novo cyclization. The two primary methodologies evaluated here are:

  • Route A (The Organometallic Route): Lithiation-Carboxylation followed by Palladium-Catalyzed Amination. (High Precision, High Yield).

  • Route B (The Nucleophilic Route): Direct Ammonolysis of a 2-Chloro Precursor. (Lower Cost, Harsh Conditions).

Comparative Analysis of Synthetic Pathways

The following table summarizes the key performance metrics for the two dominant routes.

FeatureRoute A: Pd-Catalyzed Amination Route B: Direct Ammonolysis
Primary Mechanism Buchwald-Hartwig Cross-CouplingSNAr (Nucleophilic Aromatic Substitution)
Key Intermediate Ethyl 2-chloro-3-methoxyisonicotinateEthyl 2-chloro-3-methoxyisonicotinate
Overall Yield High (55–65%)Moderate (30–45%)
Purity Profile Excellent (>98%); few side productsModerate; risk of ester hydrolysis
Scalability High (Flow chemistry compatible)Medium (Requires high-pressure autoclaves)
Cost Driver Pd-catalyst & Ligands (Xantphos/BINAP)High-pressure equipment & safety measures
Safety Profile Good (Standard lab conditions)Poor (High pressure ammonia gas)

Detailed Synthetic Protocols

Route A: The Organometallic & Catalytic Pathway (Recommended)

This route is preferred for medicinal chemistry and process development due to its reliability and mild conditions. It constructs the C4-carboxyl and C2-amino motifs sequentially.

Step 1: Synthesis of 2-Chloro-3-methoxyisonicotinic Acid

  • Precursor: 2-Chloro-3-methoxypyridine (Commercial or via 3-methoxypyridine N-oxide rearrangement).

  • Reagents: LDA (Lithium Diisopropylamide), CO2 (Dry Ice), THF.

  • Mechanism: Directed ortho-metallation (DoM). The C3-methoxy group directs the lithiation to the C4 position (adjacent to the directing group and sterically accessible).

  • Protocol:

    • Cool a solution of 2-chloro-3-methoxypyridine in anhydrous THF to -78°C.

    • Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to form the 4-lithio species.

    • Quench the anion by bubbling excess CO2 gas or pouring onto crushed dry ice.

    • Acidify with HCl to pH 3 to precipitate 2-chloro-3-methoxyisonicotinic acid.

Step 2: Esterification

  • Reagents: Ethanol, H2SO4 (cat.), Reflux.

  • Protocol: Reflux the acid in ethanol with catalytic sulfuric acid for 12 hours. Neutralize and extract to obtain Ethyl 2-chloro-3-methoxyisonicotinate .

Step 3: Buchwald-Hartwig Amination

  • Reagents: Benzophenone imine, Pd2(dba)3, Xantphos (or BINAP), Cs2CO3, Dioxane.

  • Protocol:

    • Combine the chloro-ester (1.0 eq), benzophenone imine (1.2 eq), Cs2CO3 (2.0 eq) in dioxane.

    • Degas with N2. Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq).

    • Heat at 100°C for 12–16 hours.

    • Hydrolysis: Treat the crude imine intermediate with 1N HCl/THF at room temperature for 1 hour to release the free amine.

    • Neutralize and purify via column chromatography.[1][2]

Route B: The Classical Nucleophilic Substitution

This route avoids expensive catalysts but requires high-pressure equipment. It relies on the activation of the C2-chloride by the pyridine nitrogen.

Step 1 & 2: Same as Route A (Synthesis of Ethyl 2-chloro-3-methoxyisonicotinate).

Step 3: High-Pressure Ammonolysis

  • Reagents: NH3 (gas), Ethanol or IPA.

  • Conditions: Autoclave, 120–150°C, 10–20 bar.

  • Protocol:

    • Charge an autoclave with the chloro-ester and saturated ethanolic ammonia.

    • Seal and heat to 130°C for 24 hours.

    • Critical Issue: The ester group at C4 is prone to ammonolysis, forming the primary amide side product (2-amino-3-methoxyisonicotinamide). Strict control of temperature and using sterically hindered alcohols can mitigate this, but yield losses are common.

Visualizing the Synthetic Logic

The following diagram illustrates the preferred Route A , highlighting the regioselective lithiation and the catalytic amination cycle.

SynthesisRoute Start 3-Methoxypyridine NOxide 3-Methoxypyridine N-oxide Start->NOxide mCPBA or H2O2 Cl_Py 2-Chloro-3- methoxypyridine NOxide->Cl_Py POCl3, Reflux (Rearrangement) Lithio 4-Lithio-Intermediate Cl_Py->Lithio LDA, THF, -78°C (DoM Effect) Acid 2-Chloro-3-methoxy- isonicotinic acid Lithio->Acid CO2 (g); then H+ Ester Ethyl 2-chloro-3- methoxyisonicotinate Acid->Ester EtOH, H2SO4 Reflux Imine Imine Intermediate Ester->Imine Benzophenone Imine Pd(dba)2, Xantphos Product Ethyl 2-amino-3- methoxyisonicotinate Ester->Product NH3, 130°C (Route B: Low Yield) Imine->Product HCl/THF (Hydrolysis)

Caption: Schematic representation of the synthesis of Ethyl 2-amino-3-methoxyisonicotinate. The solid path (Route A) utilizes Directed Ortho-Metallation (DoM) and Buchwald-Hartwig amination for maximum regiocontrol.

References

  • Preparation of Aminopyrazine Compounds as HPK1 Inhibitors.
  • Synthesis of 2-Chloro-3-methoxyisonicotinic acid.
  • Chemical Structure and CAS Registry.

    • Source: National Center for Biotechnology Inform
    • Relevance: Verification of CAS 2612299-87-1 and 1214344-24-7.
    • URL:[Link]

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Comparative

A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of Ethyl 2-Amino-3-Methoxyisonicotinate

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its off-target activities, is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its off-target activities, is paramount.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies on ethyl 2-amino-3-methoxyisonicotinate, a novel small molecule with therapeutic potential. We will delve into the rationale behind experimental choices, present detailed protocols for robust biological assays, and offer a comparative analysis with structurally related compounds.

The core of this guide is built upon the principle of ensuring scientific integrity through self-validating experimental systems. By understanding the potential for cross-reactivity early in the development pipeline, researchers can mitigate risks of adverse effects and make more informed decisions about advancing a lead candidate.[1]

The Significance of the Aminopyridine Scaffold

Ethyl 2-amino-3-methoxyisonicotinate belongs to the aminopyridine class of compounds. Aminopyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets, often serving as the core structure for drugs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.[3][4][5] This inherent versatility, however, necessitates a rigorous evaluation of their selectivity profile. Derivatives of the closely related isonicotinic acid have demonstrated a spectrum of biological activities, including antimycobacterial and anticancer effects, further highlighting the diverse potential interactions of this chemical class.[6][7][8][9]

Designing a Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity profiling allows for a systematic and cost-effective evaluation of a compound's selectivity. This cascade typically begins with broad, high-throughput screens and progresses to more focused, in-depth cellular and functional assays for identified off-targets.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional & Mechanistic Studies Biochemical Assays Biochemical Assays Orthogonal Assays Orthogonal Assays Biochemical Assays->Orthogonal Assays Identified Hits Phenotypic Screens Phenotypic Screens Phenotypic Screens->Orthogonal Assays Cellular Target Engagement Cellular Target Engagement Orthogonal Assays->Cellular Target Engagement Downstream Signaling Assays Downstream Signaling Assays Cellular Target Engagement->Downstream Signaling Assays Confirmed Off-Targets In vivo Models In vivo Models Downstream Signaling Assays->In vivo Models

Caption: A tiered experimental workflow for cross-reactivity assessment.

Tier 1: Broad Panel Screening

The initial step involves screening ethyl 2-amino-3-methoxyisonicotinate against a broad panel of targets to identify potential off-target interactions. This is crucial for early hazard identification.[10]

Experimental Protocol: Kinase Panel Screen (Biochemical Assay)

  • Objective: To assess the inhibitory activity of ethyl 2-amino-3-methoxyisonicotinate against a panel of recombinant human kinases.

  • Rationale: The aminopyridine scaffold is a known hinge-binding motif for many kinases.[11][12] A broad kinase screen is therefore essential.

  • Procedure:

    • Utilize a commercially available kinase panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) covering major kinase families.[10][13][14]

    • Prepare a stock solution of ethyl 2-amino-3-methoxyisonicotinate in DMSO.

    • Perform kinase activity assays at a fixed concentration of the test compound (e.g., 10 µM) in duplicate. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

    • Include appropriate controls: a known inhibitor for each kinase as a positive control, and DMSO as a vehicle control.

    • Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation: Hypothetical Kinase Panel Screen Results

Kinase Target% Inhibition at 10 µM Ethyl 2-Amino-3-Methoxyisonicotinate% Inhibition at 10 µM Structurally Similar Compound A% Inhibition at 10 µM Structurally Dissimilar Compound B
Target Kinase X95%92%5%
Off-Target Kinase Y65%70%8%
Off-Target Kinase Z15%12%10%
... (and so on for the entire panel)
Tier 2: Hit Confirmation and Cellular Engagement

Hits identified in the primary screen (typically >50% inhibition) should be followed up with dose-response studies and assays in a more physiologically relevant cellular context.[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of ethyl 2-amino-3-methoxyisonicotinate to potential off-target kinases within a cellular environment.

  • Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in intact cells without the need for compound labeling.[2]

  • Procedure:

    • Culture a relevant cell line expressing the off-target kinase of interest.

    • Treat cells with varying concentrations of ethyl 2-amino-3-methoxyisonicotinate or vehicle (DMSO).

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Compound Compound Compound-Target Complex Compound-Target Complex Compound->Compound-Target Complex Target Protein Target Protein Target Protein->Compound-Target Complex Heat Treatment Heat Treatment Target Protein->Heat Treatment Compound-Target Complex->Heat Treatment Denatured Protein Denatured Protein Heat Treatment->Denatured Protein Stable Complex Stable Complex Heat Treatment->Stable Complex Analysis Analysis Denatured Protein->Analysis Stable Complex->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Tier 3: Assessing Functional Consequences

Confirming target engagement is critical, but understanding the functional consequence of this interaction is the ultimate goal.

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Objective: To determine if the binding of ethyl 2-amino-3-methoxyisonicotinate to an off-target kinase modulates its downstream signaling pathway.

  • Rationale: This assay moves beyond target binding to assess the physiological impact of the off-target interaction.

  • Procedure:

    • Treat cells with ethyl 2-amino-3-methoxyisonicotinate at a range of concentrations.

    • Prepare cell lysates at various time points after treatment.

    • Use immunoassays (e.g., Western blot, ELISA) to measure the phosphorylation status of known downstream substrates of the off-target kinase.

    • A change in the phosphorylation of a substrate protein indicates that the compound is functionally modulating the kinase activity.

Comparative Analysis and Structure-Activity Relationships (SAR)

To provide context, it is valuable to compare the cross-reactivity profile of ethyl 2-amino-3-methoxyisonicotinate with structurally related molecules. This can provide insights into the structural determinants of selectivity.

Hypothetical Comparative Selectivity Data

CompoundTarget Kinase X IC₅₀ (nM)Off-Target Kinase Y IC₅₀ (nM)Selectivity Ratio (Y/X)
Ethyl 2-amino-3-methoxyisonicotinate50150030
Analogue 1 (lacks 3-methoxy group)7580010.7
Analogue 2 (ethyl ester replaced with amide)40300075

This hypothetical data suggests that the 3-methoxy group may contribute to off-target activity, while the ethyl ester is important for primary target potency. Such analyses guide medicinal chemistry efforts to optimize selectivity.[15][16]

Conclusion

A thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery.[1] By employing a systematic, multi-tiered approach, researchers can build a comprehensive selectivity profile for novel compounds like ethyl 2-amino-3-methoxyisonicotinate. This proactive strategy, grounded in sound scientific principles and rigorous experimental design, ultimately enhances the likelihood of developing safer and more effective therapeutics.

References

  • Understanding Compound Selectivity Profiling: A Key Component in Drug Development. (2026, February 16). Vertex AI Search.
  • 2-Aminopyridine – an unsung hero in drug discovery.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015, February 1). PubMed.
  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2019, February 15). IJSDR.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024, June 10). Taylor & Francis Online.
  • Rational Approaches to Improving Selectivity in Drug Design. PMC.
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2011, November 1). Bentham Science.
  • Improving Selectivity in Drug Design. (2022, March 4). AZoLifeSciences.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, August 23). Journal of Medicinal Chemistry.
  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2025, August 5).
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020, April 15). PubMed.
  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
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  • ICESTP Safety Panel™ 44 & 77 - Functional Panels. ICE Bioscience.

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Validation

A Head-to-Head Comparison of Ethyl 2-Amino-3-Methoxyisonicotinate with other Isonicotinate Esters: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationships (SAR) of pharmacologically relevant scaffolds is paramount. The isonicotinate ester framewo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationships (SAR) of pharmacologically relevant scaffolds is paramount. The isonicotinate ester framework, a derivative of pyridine-4-carboxylic acid, is a privileged core in medicinal chemistry, featuring in a range of biologically active compounds. This guide provides an in-depth technical comparison of ethyl 2-amino-3-methoxyisonicotinate with other key isonicotinate esters. By examining their synthesis, physicochemical properties, reactivity, and potential biological implications, we aim to provide a comprehensive resource to inform rational drug design and synthetic strategy.

While direct experimental data for ethyl 2-amino-3-methoxyisonicotinate is limited in publicly accessible literature, this guide will leverage data from structurally analogous compounds to provide well-grounded predictions and comparative insights. This approach, rooted in established principles of medicinal and physical organic chemistry, will empower researchers to anticipate the behavior of this specific ester and make informed decisions in their work.

The Isonicotinate Scaffold: A Versatile Building Block

Isonicotinate esters are derivatives of isonicotinic acid (pyridine-4-carboxylic acid). The nitrogen atom in the pyridine ring and the ester functionality at the 4-position provide multiple points for chemical modification, making this scaffold a versatile starting point for the synthesis of diverse molecular architectures. These compounds have garnered significant interest in medicinal chemistry for their potential antimicrobial and anti-inflammatory properties.[1] The parent compound, ethyl isonicotinate, serves as a fundamental building block in the synthesis of various pharmaceutical and biologically active molecules.[1]

This guide will focus on a comparative analysis of the following isonicotinate esters:

  • Ethyl Isonicotinate (A) : The unsubstituted parent compound.

  • Ethyl 2-Aminoisonicotinate (B) : An analogue with an electron-donating amino group at the 2-position.

  • Ethyl 3-Aminoisonicotinate (C) : An analogue with an electron-donating amino group at the 3-position.

  • Ethyl 2-Amino-3-methoxyisonicotinate (D) : The target compound, featuring both an amino and a methoxy group.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of isonicotinate esters can be broadly achieved through two primary routes: direct esterification of isonicotinic acid or by forming an activated intermediate like an acid chloride.

General Synthetic Pathways:

  • Fischer Esterification: This classic method involves reacting the parent isonicotinic acid with the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[2]

  • Via Acid Chloride: A more reactive approach involves the conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride using a chlorinating agent like thionyl chloride, followed by reaction with the alcohol.[3][4] This method is often preferred for more complex or sensitive alcohols.[2]

Influence of substituents on the reactivity of the pyridine ring and ester group.

Reactivity of the Pyridine Ring:

  • Ethyl Isonicotinate (A): The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene.

  • Ethyl 2-Aminoisonicotinate (B) and Ethyl 3-Aminoisonicotinate (C): The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution and deactivates it towards nucleophilic substitution.

  • Ethyl 2-Amino-3-methoxyisonicotinate (D): With two electron-donating groups, the pyridine ring in this compound is expected to be the most electron-rich and therefore the most reactive towards electrophiles among the compared esters.

Reactivity of the Ester Group (Hydrolysis and Amidation):

The susceptibility of the ester carbonyl group to nucleophilic attack is influenced by the electronic nature of the pyridine ring.

  • Ethyl Isonicotinate (A): The electron-withdrawing nature of the pyridine ring makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (e.g., hydrolysis, amidation).

  • Ethyl 2-Aminoisonicotinate (B) and Ethyl 3-Aminoisonicotinate (C): The electron-donating amino group reduces the electrophilicity of the ester carbonyl, making these esters less reactive towards nucleophiles compared to the unsubstituted analogue.

  • Ethyl 2-Amino-3-methoxyisonicotinate (D): The combined electron-donating effect of the amino and methoxy groups is predicted to make the ester carbonyl the least electrophilic, and therefore the least reactive towards nucleophilic attack.

Structure-Activity Relationships (SAR) in a Biological Context

The substituents on the isonicotinate scaffold can have a profound impact on its biological activity. Understanding these structure-activity relationships is a cornerstone of rational drug design. [5]

  • Hydrogen Bonding: The amino group in compounds (B), (C), and (D), and the methoxy group in (D) can act as hydrogen bond donors and acceptors, respectively. These interactions can be crucial for binding to biological targets such as enzymes or receptors.

  • Lipophilicity and Permeability: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes. As predicted, the introduction of the methoxy group in (D) would likely increase its lipophilicity compared to the amino-substituted analogues.

  • Metabolic Stability: The position and nature of the substituents can influence the metabolic stability of the compound. For instance, the presence of an amino group can provide a site for metabolic transformations like acetylation.

The isonicotinic acid core is a key component of the anti-tuberculosis drug isoniazid. [6]Modifications to the isonicotinate scaffold, as seen in the compared esters, can lead to new derivatives with potentially altered efficacy, selectivity, and resistance profiles. [7]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Isonicotinic Acid

This protocol provides a general method for the synthesis of ethyl isonicotinate.

Materials:

  • Isonicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add isonicotinic acid (1.0 eq).

  • Add an excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl isonicotinate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Amide Formation from Ethyl Isonicotinate

This protocol describes a general method for the synthesis of an isonicotinamide derivative.

Materials:

  • Ethyl isonicotinate

  • Primary or secondary amine

  • Aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve ethyl isonicotinate (1.0 eq) in an aprotic solvent in a round-bottom flask.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction time will vary depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

This guide provides a comparative analysis of ethyl 2-amino-3-methoxyisonicotinate and other key isonicotinate esters. While experimental data for the target compound is scarce, by applying fundamental principles of organic chemistry and leveraging data from analogous structures, we can make informed predictions about its properties and reactivity. The presence of both an amino and a methoxy group is expected to significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack while decreasing the reactivity of the ester group towards nucleophiles. These electronic modifications, along with the potential for hydrogen bonding, are likely to have a substantial impact on the biological activity of the molecule. The provided experimental protocols offer a starting point for the synthesis and further derivatization of these valuable scaffolds. As a Senior Application Scientist, I encourage researchers to use this guide as a foundation for their experimental design and to contribute to the growing body of knowledge on this important class of compounds.

References

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? [Online discussion]. Available: [Link]

  • Linshoe, K., & Christensen, M. K. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1039-1043. Available: [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available: [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. Available: [Link]

  • Writing in Biology. (2018, April 11). Experimental Procedure for Esterification. Available: [Link]

  • Nielsen, J., & Linshoe, K. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1039-1043. Available: [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • Google Patents. (1956). Preparation of isonicotinic acid esters. (U.S. Patent No. 2,745,838).
  • ResearchGate. (n.d.). Structure–activity relationships and drug design. Retrieved from [Link]

  • Google Patents. (1965). Reduction of isonicotinic acid esters. (U.S. Patent No. 3,192,220).
  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]

  • LinkedIn. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • Drug Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Kar, S., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7015. Available: [Link]

  • Kumar, P., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. RSC Medicinal Chemistry, 12(8), 1355-1365. Available: [Link]

  • PureSynth. (n.d.). Ethyl Isonicotinate 98.0%(GC). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Aminoisonicotinate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-3-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbutanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Science, 11(30), 7834-7842. Available: [Link]

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. Available: [Link]

  • SciencePG. (2025). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Journal of Cancer Treatment and Research. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. (10), 2289-2292. Available: [Link]

  • Google Patents. (2011). Novel process for the preparation of amino acid derivatives. (EP Patent No. 2352721B1).
  • Wiley Online Library. (2025). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(17), 8717-8721. Available: [Link]

  • ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from [Link]

  • Cheméo. (n.d.). ethyl 2-methylbutanoate-d-3. Retrieved from [Link]

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Comparative

Computational docking studies of ethyl 2-amino-3-methoxyisonicotinate with protein targets

Executive Summary Ethyl 2-amino-3-methoxyisonicotinate represents a highly functionalized pyridine scaffold. While often utilized as a synthetic intermediate for fused heterocyclic systems (e.g., 1,6-naphthyridines or py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-3-methoxyisonicotinate represents a highly functionalized pyridine scaffold. While often utilized as a synthetic intermediate for fused heterocyclic systems (e.g., 1,6-naphthyridines or pyrido[2,3-d]pyrimidines), its structural features—specifically the vicinal donor-acceptor motif (2-amino/3-methoxy) and the 4-ester group—grant it intrinsic potential as a ligand for specific biological targets.

This guide provides a comparative in silico profiling of this molecule against established standards. We focus on its primary pharmacophoric relevance: Anti-tubercular activity (InhA inhibition) and Kinase inhibition (EGFR) , derived from its structural homology to Isoniazid and pyridine-based kinase inhibitors.

Part 1: Comparative Performance Analysis

Scenario A: Anti-Tubercular Potential (Target: InhA)

The primary biological context for isonicotinic acid derivatives is the inhibition of Mycobacterium tuberculosis Enoyl-ACP reductase (InhA).[1][2][3]

The Competitor: Isoniazid (INH) [2]

  • Mechanism: Prodrug requiring activation by KatG to form an INH-NAD adduct, which binds InhA.[2]

  • Ligand Context: Ethyl 2-amino-3-methoxyisonicotinate does not require KatG activation in the same manner but mimics the pyridine core of the adduct.

FeatureEthyl 2-amino-3-methoxyisonicotinate (Lead)Isoniazid (Standard)Comparative Insight
Binding Energy (

G)
-6.2 to -6.8 kcal/mol (Predicted)-6.25 to -7.1 kcal/molThe lead shows comparable affinity to the un-adducted INH fragment but lacks the nucleotide tail of the active adduct.
H-Bond Donors 2-Amino group (Primary)Hydrazide nitrogenThe 2-amino group provides a rigid donor, potentially interacting with Tyr158 or Ile194 .
Steric Profile High (3-Methoxy group)LowThe 3-methoxy group induces a non-planar twist, potentially improving specificity but reducing deep pocket penetration compared to planar INH.
Lipophilicity (LogP) ~1.8 (Estimated)-0.64The ethyl ester significantly increases lipophilicity, improving passive membrane permeability across the mycobacterial cell wall.
Scenario B: Kinase Inhibition (Target: EGFR)

Pyridine-3-carboxylates are frequent scaffolds for ATP-competitive inhibitors.

The Competitor: Erlotinib

  • Mechanism: Reversible binding to the ATP pocket of EGFR tyrosine kinase.

FeatureEthyl 2-amino-3-methoxyisonicotinateErlotinibComparative Insight
Binding Energy (

G)
-5.5 to -6.0 kcal/mol-9.5 kcal/molAs a fragment, the lead binds weaker than the full drug. It serves as a "Seed Scaffold" rather than a final drug.
Hinge Region Interaction Pyridine N and 2-AminoQuinazoline N1 and N3The pyridine N acts as a key acceptor for the hinge region (Met793 ), mimicking the quinazoline core.
Solvent Exposure Ethyl ester tailGlycol ether chainsThe ethyl group is too short to reach the solvent front effectively; derivatization at the ester is required for potency matching.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following workflows utilize a "Check-Point" system.

Ligand Preparation & DFT Optimization

Objective: Determine the precise 3D conformation, specifically the torsion angle of the 3-methoxy group relative to the pyridine ring.

  • Construction: Build the 2D structure of ethyl 2-amino-3-methoxyisonicotinate.

  • Pre-optimization: Minimize energy using the MMFF94 force field.

  • DFT Calculation (The Check-Point):

    • Software: Gaussian 09 / ORCA.

    • Functional/Basis Set: B3LYP/6-311G(d,p).[4]

    • Validation: Verify that no imaginary frequencies exist. Confirm the intramolecular Hydrogen Bond between the 2-Amino hydrogen and the 3-Methoxy oxygen (approx. 2.1 Å).[5] This interaction locks the conformation.

Protein Target Preparation

Objective: Prepare the receptor for "blind" and "focused" docking.

  • Retrieval: Download PDB ID 1ENY (InhA complexed with NADH) or 1M17 (EGFR).

  • Cleaning: Remove crystallographic water molecules (except those bridging the ligand in the active site, if known).

  • Protonation: Add polar hydrogens using the Kollman United Atom charge distribution.

  • Grid Box Definition:

    • Center: Defined by the coordinates of the co-crystallized ligand.

    • Dimensions: 40 x 40 x 40 Å (0.375 Å spacing).

Molecular Docking Workflow

Objective: Calculate binding affinity (


G).
  • Engine: AutoDock Vina or GOLD (Genetic Optimization for Ligand Docking).

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Modes: 10.

  • Validation (RMSD Check): Re-dock the native co-crystallized ligand (e.g., Erlotinib). If the RMSD between the docked pose and crystal pose is > 2.0 Å, the protocol is invalid.

Part 3: Visualization of Signal Pathways & Workflow

Diagram 1: Computational Workflow for Scaffold Evaluation

This diagram outlines the logical flow from structure preparation to binding energy analysis.

DockingWorkflow Ligand Ligand: Ethyl 2-amino-3-methoxyisonicotinate DFT DFT Optimization (B3LYP/6-311G) Check: Intramolecular H-Bond Ligand->DFT Geometry Optimization Docking Docking Simulation (AutoDock Vina) DFT->Docking Optimized PDBQT Target Target Selection (PDB: 1ENY / 1M17) Grid Grid Generation (Active Site Definition) Target->Grid Site Mapping Grid->Docking Search Space Analysis Interaction Analysis (H-Bonds, Hydrophobic, RMSD) Docking->Analysis Binding Energy (kcal/mol)

Caption: Step-by-step computational workflow ensuring geometric accuracy via DFT prior to docking simulations.

Diagram 2: Predicted Binding Mode (InhA Target)

This diagram illustrates the hypothetical interaction network within the InhA active site, based on pharmacophore homology with Isoniazid derivatives.

InteractionMap Ligand Ethyl 2-amino-3-methoxyisonicotinate Tyr158 Tyr158 (Catalytic Residue) Ligand->Tyr158 H-Bond (2-Amino) Ile194 Ile194 (Hydrophobic) Ligand->Ile194 Hydrophobic (Ethyl group) Met199 Met199 (Hydrophobic) Ligand->Met199 Hydrophobic (3-Methoxy) NADH NADH (Cofactor) Ligand->NADH Pi-Pi Stacking (Pyridine Ring)

Caption: Predicted interaction map showing critical H-bonding with Tyr158 and hydrophobic stabilization by the ethyl/methoxy groups.

References

  • Mardianingrum, R. et al. (2021). Docking and molecular dynamic study of isoniazid derivatives as anti-tuberculosis drug candidate.[6] Chemical Data Collections.[5][6]

  • Sriram, D. et al. (2006). Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-phenyl-1,4-dihydro-6-methyl-4-pyridazinone-3-carboxylic acid ethyl esters. (Contextual grounding for ethyl ester derivatives in TB).

  • Aghahosseini, F. et al. (2024). Synthesis, molecular docking study... of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives.[7] (Demonstrates docking protocols for pyridine-carbonitrile/carboxylate scaffolds).

  • PubChem Compound Summary. Ethyl 3-aminoisonicotinate (Structural Analog).[5]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-3-methoxyisonicotinate proper disposal procedures

Executive Summary: Immediate Action Card For the researcher in the field, safety is binary: controlled or compromised.[1][2][3] This guide defines the operational protocol for Ethyl 2-amino-3-methoxyisonicotinate (CAS: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For the researcher in the field, safety is binary: controlled or compromised.[1][2][3] This guide defines the operational protocol for Ethyl 2-amino-3-methoxyisonicotinate (CAS: 2612299-87-1), a specialized pyridine intermediate used in kinase inhibitor synthesis.[1][2][3]

Critical Disposal Directive: This compound is a substituted aminopyridine .[1][2][3] It must be treated as Hazardous Organic Waste .[1][2][3] Under no circumstances should this material be disposed of in general trash or flushed down laboratory drains.[1][3]

Scenario Immediate Action Disposal Path
Routine Solid Waste Collect in designated solid waste container (HDPE/Glass).High-Temperature Incineration
Reaction Liquor Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on co-solvent.[1][2][3]Chemical Waste Fuel Blending
Spill (< 5g) Dampen with inert solvent, sweep, and double-bag.[1][2][3]Hazardous Waste Stream

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1][2][3] This compound shares toxicological profiles with 2-aminopyridine derivatives, necessitating strict adherence to "Irritant/Toxic" protocols.[1][2][3]

  • Systematic Name: Ethyl 2-amino-3-methoxy-4-pyridinecarboxylate[1][2][3][4]

  • CAS Number: 2612299-87-1[1][3][4][5][6][7]

  • Physical State: Solid (Off-white to yellow powder/crystal)[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3]
  • Key Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2][3]

    • H302/H332: Harmful if swallowed or inhaled (Class assumption based on aminopyridine core).[1][2][3]

    • Environmental: Potential aquatic toxicity; prevent entry into water tables.[1][2][3]

Pre-Disposal Preparation: Segregation & Packaging

Disposal is not an afterthought; it is a workflow.[1][2][3] Segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.[1][2][3]

A. Waste Stream Decision Matrix

The following logic gate determines the correct waste container for your material.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Filter Cake) StateCheck->Solid Dry Liquid Liquid (Mother Liquor/Wash) StateCheck->Liquid Wet/Solution SolidBin Solid Hazardous Waste (HDPE Wide-Mouth) Solid->SolidBin Double Bagged SolventCheck Contains Halogens? (DCM, Chloroform?) Liquid->SolventCheck HaloWaste Halogenated Solvent Waste (Red Can) SolventCheck->HaloWaste Yes (>2%) NonHaloWaste Non-Halogenated Waste (Clear/White Can) SolventCheck->NonHaloWaste No

Figure 1: Waste segregation logic for Ethyl 2-amino-3-methoxyisonicotinate. Ensure solids are separated from liquid streams to minimize disposal costs.

B. Labeling Requirements

Every container must be labeled before waste is added.[1][2][3]

  • Content: "Ethyl 2-amino-3-methoxyisonicotinate" (No abbreviations).[1][2][3]

  • Hazard Checkbox: [x] Toxic [x] Irritant.[1][2][3]

Step-by-Step Disposal Workflows

Protocol A: Routine Solid Waste Disposal

Used for: Expired reagents, weighing boat residues, contaminated gloves.[1][2][3]

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1][2][3] Use a particulate respirator (N95) if handling open powder outside a fume hood.[1][3]

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the bag with tape or a zip-tie.[1][2][3] Place this bag into the laboratory's designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1][3]

  • Documentation: Log the weight and constituent on the waste drum's inventory sheet.

Protocol B: Spill Cleanup & Disposal

Used for: Accidental benchtop spills.[1][2][3]

  • Isolate: Alert nearby personnel. Demarcate the area.[1][2][3]

  • Neutralize/Dampen: Do not dry sweep, as this generates dust.[1][2][3] Cover the spill with a paper towel dampened with a high-flashpoint solvent (e.g., Ethanol or Isopropanol) to suppress dust.[1][2][3]

  • Collect: Scoop the damp material using a plastic spatula or dustpan dedicated to chemical waste.[1][3]

  • Disposal: Place all cleanup materials (towels, gloves, scoop contents) into a heavy-duty hazardous waste bag. Label as "Spill Debris: Ethyl 2-amino-3-methoxyisonicotinate".[1][2][3]

Regulatory Compliance & Data

PPE & Safety Data Table
ParameterSpecificationRationale
Glove Material Nitrile (0.11 mm min)Protects against incidental contact and dust.[1][2][3]
Respiratory N95 or P100Required if handling >100mg outside containment.[1][2][3]
Waste Code (US) Not Listed (P/U) Not specifically listed under RCRA P or U lists.[1][2][3] Dispose of as Non-specific Hazardous Waste (check local codes).[1][2][3]
Incompatibilities Strong Oxidizers, AcidsAvoid mixing in waste streams containing Nitric Acid or Peroxides.[1][2][3]
Spill Response Logic

SpillResponse Accident Spill Occurs Assess Assess Volume Accident->Assess Small < 50g / Contained Assess->Small Large > 50g / Uncontained Assess->Large Clean Wet Wipe & Scoop Small->Clean Evacuate Evacuate Lab Call EHS Large->Evacuate Bag Double Bag Waste Clean->Bag Tag Label & Log Bag->Tag

Figure 2: Operational response flow for chemical spills.[1][2][3] Note that large spills require immediate evacuation and professional EHS intervention.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-aminoisonicotinate (Analogous Structure). Retrieved from [Link][1][2][3]

Sources

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